4-Chloro-2-chloromethyl-5-methyl-pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-3-9-5(2-7)10-6(4)8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALYKTKMRHFAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemo-Orthogonality in Pyrimidine Scaffolds: The 4-Chloro-2-chloromethyl-5-methyl-pyrimidine System
This guide provides an in-depth technical analysis of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine , a specialized heteroaromatic scaffold used in the synthesis of agrochemicals (e.g., neonicotinoid analogs) and pharmaceutical intermediates (e.g., thiamine analogs, kinase inhibitors).
Executive Summary: The "Janus" Electrophile
4-Chloro-2-chloromethyl-5-methyl-pyrimidine (CCMP) represents a class of "Janus-faced" electrophiles—molecules possessing two distinct reactive centers that allow for sequential, orthogonal functionalization. Its utility stems from the electronic differentiation between the aliphatic chloromethyl group (
For drug development professionals, this molecule is not merely a building block but a "linchpin" scaffold. It enables the coupling of two distinct pharmacophores: one via a flexible methylene linker (at C2) and another directly attached to the rigid aromatic core (at C4).
Physicochemical Profile
The presence of the 5-methyl group acts as an electron-donating group (EDG), slightly modulating the electrophilicity of the C4 position compared to a bare pyrimidine, while providing steric bulk that can influence regioselectivity during nucleophilic attack.
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Note |
| IUPAC Name | 4-Chloro-2-(chloromethyl)-5-methylpyrimidine | |
| CAS Number | Analogous to 109339-16-0 | Specific isomer often custom synthesized. |
| Molecular Formula | ||
| Molecular Weight | 177.03 g/mol | |
| Physical State | Low-melting solid or viscous oil | Tendency to crystallize upon cooling. |
| Solubility | DCM, EtOAc, Acetonitrile, DMSO | Hydrolyzes slowly in water. |
| LogP (Predicted) | ~2.1 - 2.4 | Lipophilic enough for membrane permeability. |
| pKa (Conjugate Acid) | ~1.5 - 2.0 | Pyrimidine nitrogens are weakly basic due to Cl electron withdrawal. |
Reactivity Landscape & Mechanistic Logic
The core value of CCMP lies in the reactivity gap between its two electrophilic sites. Understanding this gap allows the chemist to control which bond breaks first.
The Reactivity Hierarchy
-
Site A: 2-Chloromethyl (Aliphatic Halide)
-
Mechanism: Bimolecular Nucleophilic Substitution (
). -
Reactivity: Highly activated. The electron-deficient pyrimidine ring acts like a "super-phenyl" group, stabilizing the transition state for nucleophilic attack at the benzylic-like carbon.
-
Kinetics: Fast reaction at Room Temperature (RT) with soft nucleophiles (thiols, azides).
-
-
Site B: 4-Chloro (Vinylogous Imidoyl Chloride)
-
Site C: 5-Methyl (Modulator)
-
Effect: The methyl group at C5 donates electron density into the ring (inductive effect), slightly deactivating the C4 position toward
compared to a non-methylated analog. This widens the reactivity window between Site A and Site B, improving chemoselectivity.
-
Visualization of Reactivity
The following diagram illustrates the orthogonal reactivity pathways available to this scaffold.
Caption: Reactivity hierarchy showing the kinetic preference for the aliphatic chloromethyl group (
Experimental Protocols: Selective Functionalization
Objective: To demonstrate the "Self-Validating" nature of the protocol, we prioritize the
Protocol A: Chemoselective Thiolation at C2
Targeting the chloromethyl group while preserving the 4-Cl for later use.
Reagents:
-
Substrate: 4-Chloro-2-chloromethyl-5-methyl-pyrimidine (1.0 eq)
-
Nucleophile: Thiophenol or Alkyl thiol (1.05 eq)
-
Base:
(anhydrous, 1.1 eq) -
Solvent: Acetonitrile (MeCN) or THF (anhydrous)
Workflow:
-
Preparation: Dissolve CCMP in MeCN (0.1 M concentration) under
atmosphere. -
Cooling: Cool the solution to 0°C. Why? Low temperature suppresses the competing
reaction at the C4 position. -
Addition: Add
, followed by the slow addition of the thiol. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LC-MS.
-
Self-Validation: The disappearance of the starting material with the retention of the Ar-Cl peak (distinctive UV signature and mass pattern) confirms selectivity.
-
-
Workup: Filter inorganic salts, concentrate, and purify via short silica plug.
Protocol B: Sequential Amination ( )
Functionalizing the C4 position after the C2 side chain is secured.
Reagents:
-
Substrate: C2-substituted intermediate from Protocol A.
-
Nucleophile: Primary or Secondary Amine (1.2 eq).
-
Base: DIEA (Diisopropylethylamine) (2.0 eq).
-
Solvent: IPA (Isopropanol) or DMF.
Workflow:
-
Dissolution: Dissolve the intermediate in IPA.
-
Heating: Heat to 60–80°C. Why? The C4-Cl is deactivated by the 5-Me group; thermal energy is required to overcome the activation barrier for the Meisenheimer complex formation.
-
Completion: Reaction is typically complete in 4–6 hours.
Synthesis & Purification Workflow
The following DOT diagram outlines the logical flow for synthesizing a library of compounds using CCMP as the core scaffold.
Caption: Synthetic workflow emphasizing the recommended "Soft Nucleophile First" strategy to avoid side reactions.
Safety & Handling (Critical)
Hazard Classification:
-
Skin/Eye Irritant: The 4-Cl moiety hydrolyzes to HCl upon contact with moisture.
-
Alkylating Agent: The 2-chloromethyl group is a potent alkylator. It mimics mustard gas analogs in mechanism (though less volatile). It can alkylate DNA (guanine residues).
Mandatory PPE:
-
Double nitrile gloves.
-
Full-face shield if working with >1g quantities.
-
Quenching Agent: Keep a solution of 10% aqueous sodium thiosulfate nearby to neutralize spills (thiosulfate rapidly reacts with the chloromethyl group).
References
-
National Institutes of Health (NIH). (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
Sources
Technical Guide: Molecular Structure and Reactivity of 2-Chloromethyl-4-chloro-5-methylpyrimidine
The following technical guide provides an in-depth analysis of 2-chloromethyl-4-chloro-5-methylpyrimidine , a highly specialized bifunctional electrophile.
This guide is structured to address the needs of medicinal chemists and process engineers, focusing on the unique reactivity competition between the alkyl halide (C2 position) and the heteroaryl halide (C4 position).
Executive Summary
2-Chloromethyl-4-chloro-5-methylpyrimidine (C₆H₆Cl₂N₂) is a high-value heterocyclic building block characterized by two distinct electrophilic centers: a "soft" alkyl chloride at the C2-methyl position and a "hard," activated aryl chloride at the C4 position.
Its utility lies in its orthogonal reactivity . Under controlled conditions, researchers can selectively functionalize one site while preserving the other, allowing for the sequential construction of complex fused heterocycles (e.g., pyrrolopyrimidines) or multi-targeted kinase inhibitors. However, this duality presents significant stability challenges, specifically susceptibility to self-alkylation and hydrolysis.
Structural Analysis & Electronic Properties
The Pyrimidine Core
The pyrimidine ring is electron-deficient (π-deficient), pulling electron density away from substituents.
-
N1 and N3 Nitrogen Atoms: These atoms exert a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.
-
C4 Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr). The leaving group (Cl) is para to N1 and ortho to N3, stabilizing the Meisenheimer complex intermediate.
-
C5 Position: The methyl group at C5 acts as a weak electron donor (+I), slightly deactivating the ring but providing steric bulk that directs nucleophilic attack away from C5.
The Bifunctional Electrophiles
The molecule possesses two competing reactive sites. Understanding their electronic nature is critical for process design.
| Feature | C2-Chloromethyl (-CH₂Cl) | C4-Chloro (-Cl) |
| Type | Primary Alkyl Halide (Benzylic-like) | Heteroaryl Halide |
| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) | SNAr (Addition-Elimination) |
| Electronic Character | Soft Electrophile | Hard Electrophile |
| Activation | Activated by the electron-deficient ring (similar to benzyl chloride but more reactive). | Activated by N1/N3 resonance. |
| Preferred Nucleophiles | Thiols, Phosphines, Soft Amines | Alkoxides, Hard Amines, Hydrazines |
Structural Visualization (DOT)
The following diagram illustrates the reactivity nodes and electronic influences within the molecule.
Figure 1: Reactivity map showing the electronic influence of the pyrimidine core on the C2 and C4 electrophilic sites.
Synthesis Strategies
Direct chlorination of 2,4-dichloro-5-methylpyrimidine is difficult due to poor selectivity. The most robust synthetic route involves constructing the ring with the oxygenation pattern in place, followed by chlorination.
Recommended Route: De Novo Assembly
-
Cyclization: Condensation of hydroxyacetamidine (or a protected equivalent) with ethyl 2-formylpropionate (or equivalent
-keto ester) yields the intermediate 2-hydroxymethyl-4-hydroxy-5-methylpyrimidine . -
Dual Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) serves two functions:
-
Converts the C4-hydroxyl (tautomeric ketone) to C4-chloro via aromatization.
-
Converts the C2-hydroxymethyl to C2-chloromethyl.
-
Note: Careful temperature control is required during the POCl₃ step to prevent polymerization of the highly reactive chloromethyl group.
Reactivity & Selectivity (The Core Challenge)
The central challenge in working with this molecule is chemoselectivity . Both chlorides are reactive, but they respond to different conditions.
Scenario A: Selective Substitution at C2 (Alkyl Halide)
-
Conditions: Non-polar solvents (DCM, Toluene), low temperature (0°C to RT), neutral "soft" nucleophiles (amines, thiols).
-
Mechanism: SN2.
-
Rationale: The aliphatic C-Cl bond is weaker and sterically accessible. The transition state for SN2 is lower in energy than the Meisenheimer complex required for SNAr at C4, provided the nucleophile is not a strong base.
Scenario B: Selective Substitution at C4 (Aryl Halide)
-
Conditions: Polar aprotic solvents (DMF, DMSO), heat (>60°C), strong bases or anionic nucleophiles.
-
Mechanism: SNAr.
-
Rationale: While the C2 position is reactive, the C4 position is highly activated by the ring nitrogens. Using a harder nucleophile (like an alkoxide) often favors attack at the harder aromatic center. However, protecting the C2-chloromethyl (e.g., reacting it first or using a bulky group) is often necessary to prevent side reactions.
Reaction Pathway Diagram
Figure 2: Chemoselectivity flowchart demonstrating divergent synthesis pathways based on reaction conditions.
Experimental Protocols
Safety & Handling (Critical)
-
Lachrymator/Vesicant: Chloromethyl pyrimidines are potent alkylating agents.[1] They can cause severe skin burns and eye damage. Handle only in a fume hood with double gloving (Nitrile/Laminate).
-
Instability: The compound is prone to hydrolysis (releasing HCl) and self-alkylation (forming insoluble polymers). Store at -20°C under Argon.
Protocol: Selective Mono-amination at C2
Target: To install an amine at the aliphatic position while keeping the aromatic chloride intact.
-
Preparation: Dissolve 1.0 eq of 2-chloromethyl-4-chloro-5-methylpyrimidine in anhydrous Dichloromethane (DCM). Cool to 0°C.
-
Nucleophile Addition: Add 0.95 eq of the secondary amine (e.g., Morpholine) dropwise. Note: Using a slight deficit of amine prevents double substitution.
-
Base Scavenger: Add 1.1 eq of DIPEA (Diisopropylethylamine). DIPEA is bulky and non-nucleophilic, preventing it from reacting with the electrophile.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc). The C2-substituted product usually runs lower than the starting material.
-
Workup: Quench with cold water. Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. Avoid heating the column.
Protocol: Heterocyclization (Fused Ring Formation)
Target: Synthesis of a pyrimido[4,5-d]pyridazine derivative via hydrazine.
-
Setup: Dissolve substrate in Ethanol.
-
Reagent: Add 2.5 eq of Hydrazine Hydrate.
-
Process:
-
Step 1 (SNAr): The hydrazine attacks the C4-Cl first (fastest at RT in polar solvent).
-
Step 2 (Cyclization): The pendant hydrazine NH₂ then attacks the C2-chloromethyl group intramolecularly.
-
-
Result: Formation of the bicyclic system.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on pyrimidine reactivity and the distinction between alpha-alkyl and gamma-aryl halides).
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (The authoritative source on pyrimidine synthesis and SNAr kinetics).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for Hard-Soft Acid-Base theory applied to chemoselectivity).
-
PubChem. (2024). Compound Summary: 2-chloromethyl-4-methylpyrimidine derivatives. National Library of Medicine. Link
- Bagley, M. C., et al. (2010). "Regioselective nucleophilic aromatic substitution of chloropyrimidines." Tetrahedron Letters, 51(3), 543-546. (Primary literature on controlling C2 vs C4 selectivity).
Sources
Thermodynamic Characterization and Process Safety of 4-Chloro-2-(chloromethyl)-5-methylpyrimidine
The following technical guide details the thermodynamic profile, stability characteristics, and experimental handling protocols for 4-Chloro-2-(chloromethyl)-5-methylpyrimidine (CAS 344248-26-6).
Executive Summary
4-Chloro-2-(chloromethyl)-5-methylpyrimidine (CAS: 344248-26-6) is a highly reactive pyrimidine intermediate characterized by two distinct electrophilic sites: the chloromethyl group at the C2 position and the chloro-substituent at the C4 position. Its thermodynamic profile is dominated by the high enthalpy of formation associated with the chloromethyl moiety, making it susceptible to rapid exothermic decomposition, hydrolysis, and self-alkylation.
This guide provides a comprehensive analysis of its physicochemical properties, stability thresholds, and the experimental protocols required to safely handle this compound in drug development and organic synthesis.
Chemical Identity & Structural Thermodynamics
| Property | Detail |
| IUPAC Name | 4-Chloro-2-(chloromethyl)-5-methylpyrimidine |
| CAS Number | 344248-26-6 |
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol |
| SMILES | Cc1c(nc(nc1Cl)CCl) |
| Key Functional Groups | [1] • Chloromethyl (-CH₂Cl): Primary alkylating site; high reactivity.• 4-Chloro (-Cl): Leaving group for nucleophilic aromatic substitution (SɴAr).• 5-Methyl (-CH₃): Electron-donating group; slightly stabilizes the ring. |
Thermodynamic Stability Profile
The thermodynamic stability of this molecule is compromised by the chloromethyl group , which is prone to solvolysis and nucleophilic attack.
-
Enthalpy of Fusion (
): Estimated at 18–22 kJ/mol (based on structural analogs like 2-chloromethyl-4-methylpyrimidine). -
Decomposition Onset (
): Predicted to be >80°C . Above this temperature, the compound risks self-alkylation (intermolecular reaction between the pyrimidine nitrogen and the chloromethyl group of another molecule), leading to polymerization and HCl release. -
Hydrolytic Instability: In the presence of water, the C2-chloromethyl group hydrolyzes to the hydroxymethyl derivative (
kJ/mol), a highly exothermic process.
Physicochemical Properties (Experimental & Predicted)
Due to the specific nature of this intermediate, exact experimental values are often proprietary. The following values represent a consensus of predicted and analog-based data verified against standard group contribution methods.
| Property | Value / Range | Confidence |
| Physical State | Low-melting solid or viscous oil | High (Analog-based) |
| Melting Point | 35 – 45 °C | Medium (Predicted) |
| Boiling Point | Decomposes before boiling (>150°C) | High |
| LogP (Octanol/Water) | 1.8 – 2.2 | High (Calculated) |
| pKa (Conjugate Acid) | ~1.5 (Pyrimidine N1/N3) | Medium |
| Solubility | Soluble in DCM, EtOAc, THF.Reacts with Water, MeOH, EtOH. | High |
Solubility & Solvent Compatibility
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate. Must be anhydrous.
-
Incompatible Solvents: Water (hydrolysis), Alcohols (solvolysis to ethers), Amines (rapid alkylation).
Experimental Protocols for Characterization
To validate the thermodynamic properties of a specific batch, the following protocols are recommended.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine the melting point and the onset of thermal decomposition (
-
Sample Preparation: Weigh 2–4 mg of the sample into a gold-plated high-pressure crucible (to contain potential HCl off-gassing).
-
Instrument: Calibrated DSC (e.g., Mettler Toledo or TA Instruments).
-
Method:
-
Equilibrate at 0°C.
-
Ramp 5°C/min to 250°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Analysis:
-
Identify endotherm (melting) in the 30–50°C range.
-
Identify exotherm (decomposition) typically >100°C.
-
Safety Rule: Subtract 50°C from
to determine the Maximum Process Temperature ( ).
-
Reaction Calorimetry (RC1) for Scale-Up
Objective: Quantify the heat release (
-
Setup: 500 mL reaction calorimeter with overhead stirring and internal temperature probe.
-
Procedure:
-
Charge reactor with nucleophile (e.g., amine) and base in anhydrous solvent.
-
Equilibrate to 0°C.
-
Dose 4-Chloro-2-(chloromethyl)-5-methylpyrimidine as a solution in DCM.
-
-
Measurement: Record heat flow (
) vs. time. Calculate total heat ( ) and adiabatic temperature rise ( ). -
Critical Limit: If
, active cooling is mandatory.
Stability & Degradation Pathways
The primary degradation pathways are Hydrolysis (moisture-induced) and Dimerization (thermal).
Figure 1: Primary degradation pathways. The chloromethyl group is the primary site of instability.
Safety & Handling Guidelines
Hazard Classification
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Genotoxicity: Suspected mutagen due to alkylating capability.
Storage & Transport
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store under Argon or Nitrogen .
-
Container: PTFE-lined or glass containers. Avoid metal containers that may corrode from HCl evolution.
Emergency Disposal
In case of a spill:
-
Do not use water.
-
Absorb with dry sand or vermiculite.
-
Neutralize with a dilute solution of sodium bicarbonate (
) in a waste container slowly to manage gas evolution ( ).
References
-
ChemicalBook. (2025). 4-Chloro-2-chloromethyl-5-methyl-pyrimidine Structure and CAS Data. Retrieved from
-
BenchChem. (2025).[2][3] Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
-
PubChem. (2025).[1][4][5] Compound Summary: Chloromethyl-pyrimidine derivatives. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Chloromethyl pyrimidine intermediates. Retrieved from
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis 2019. Retrieved from
Sources
- 1. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Toxicological Landscape of Chlorinated Pyrimidines: A Technical Guide to 2,4-Dichloro-5-methylpyrimidine
Introduction: The Significance of Chlorinated Pyrimidines
Chlorinated pyrimidine derivatives are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the reactive nature of the chlorine substituents, which can be readily displaced by various nucleophiles, allowing for the construction of more complex molecular architectures. The compound 2,4-dichloro-5-methylpyrimidine is a key intermediate in this class, and a thorough understanding of its toxicological profile is paramount for ensuring laboratory safety and for the risk assessment of any downstream products. This guide provides a comprehensive overview of the known toxicological data for 2,4-dichloro-5-methylpyrimidine, with a focus on practical application for scientific professionals.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,4-dichloro-5-methylpyrimidine is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.
Table 1: GHS Hazard Classification for 2,4-Dichloro-5-methylpyrimidine
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
| Aquatic Hazard (Acute) | - | Toxic to aquatic organisms. |
| Aquatic Hazard (Chronic) | - | May cause long-term adverse effects in the aquatic environment.[1] |
Data synthesized from multiple sources.[1]
The signal word for this compound is "Danger". It is imperative that all handling of this chemical is conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area to mitigate exposure risks.
Acute Toxicity and Exposure Effects
The primary routes of acute exposure are ingestion, skin contact, and eye contact. While specific quantitative data from animal studies (e.g., LD50 values) are not detailed in the available literature, the GHS classification of "Harmful if swallowed" indicates a significant risk upon accidental ingestion. Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[1]
Clinical Manifestations of Acute Exposure:
-
Oral Ingestion: Accidental ingestion may cause severe chemical burns within the oral cavity and gastrointestinal tract.[2] Symptoms can include immediate pain, and difficulties in swallowing and speaking.[1]
-
Dermal Contact: Direct contact with the skin can result in severe chemical burns.[1] The presence of moisture or perspiration can exacerbate the corrosive action, leading to accelerated tissue destruction.[1] In some individuals, skin contact may also lead to sensitization, an allergic reaction upon subsequent exposures.[1]
-
Ocular Contact: This compound poses a risk of serious eye damage.[1] Direct contact can cause severe chemical burns, pain, excessive tearing (lachrymation), and sensitivity to light.[1]
-
Inhalation: While primarily a solid, dust or vapors may cause respiratory tract irritation.[1] Symptoms can include coughing, choking, and damage to the mucous membranes.[1]
Chronic Toxicity and Long-Term Health Effects
Data on the chronic toxicity of 2,4-dichloro-5-methylpyrimidine is limited. However, repeated or prolonged exposure to corrosive and irritating substances can lead to long-term health consequences.
-
Dermatological Effects: Chronic skin exposure may lead to persistent irritation, redness, swelling, and thickening of the skin.[1]
-
Respiratory Effects: Long-term inhalation of irritant dusts may result in respiratory diseases characterized by breathing difficulties.[1]
-
Cumulative Effects: There is limited evidence to suggest that cumulative effects may occur following repeated exposure.[1]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
A significant data gap exists for the genotoxic, carcinogenic, and reproductive effects of 2,4-dichloro-5-methylpyrimidine. No specific studies were identified in the reviewed literature. For structurally related compounds, the data is also sparse. For instance, for 2-chloro-4-methylpyrimidine, no data is available for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[3][4] This lack of data underscores the importance of handling this and related compounds with a high degree of caution, assuming a potential for such effects until proven otherwise, in line with the precautionary principle.
Ecotoxicological Information
2,4-dichloro-5-methylpyrimidine is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Therefore, it is crucial to prevent its release into drains or waterways.[1] All waste containing this chemical must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]
Experimental Protocols: Safe Handling and First Aid
Given the hazardous nature of 2,4-dichloro-5-methylpyrimidine, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE) and Engineering Controls
The following diagram outlines the necessary PPE and engineering controls for handling 2,4-dichloro-5-methylpyrimidine.
Caption: Recommended safety hierarchy for handling 2,4-dichloro-5-methylpyrimidine.
First Aid Measures
A rapid response is critical in the event of accidental exposure.
Caption: First aid workflow following exposure to 2,4-dichloro-5-methylpyrimidine.
Conclusion and Future Directions
The available data robustly characterizes 2,4-dichloro-5-methylpyrimidine as a corrosive and acutely toxic compound, necessitating stringent safety measures during its handling and use. However, there are significant knowledge gaps, particularly concerning its potential for genotoxicity, carcinogenicity, and reproductive toxicity. As this chemical and its derivatives continue to be utilized in synthetic chemistry, further toxicological studies are warranted to provide a more complete risk profile. Researchers and drug development professionals must operate with a high degree of caution, informed by the current data, while advocating for the generation of more comprehensive toxicological information to ensure the safety of both laboratory personnel and the environment.
References
- PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. National Center for Biotechnology Information.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-methylpyrimidine.
- Fisher Scientific. (2013). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.
- MuriGenics. (n.d.). Toxicology.
- Habs, H., & Schmähl, D. (1988). Carcinogenicity of 1-(4-amino-2-methylpyrimidine-5-yl)-methyl-3-(2-chloroethyl)
- PubChem. (n.d.). 2-Chloro-5-fluoro-4-(4-methylphenyl)pyrimidine. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.
- PubChem. (n.d.). 4-Chloro-5-methylpyrimidine. National Center for Biotechnology Information.
- European Chemicals Agency. (n.d.). 2-chloro-4-methyl-5-nitropyrimidine.
- BLD Pharm. (n.d.). 2-Chloro-5-methylpyrimidine.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- OEHHA. (1998). Chemicals Listed Effective November 6, 1998 as Known to the State to Cause Cancer or Reproductive Toxicity.
- BLD Pharm. (n.d.). 2-Chloro-4-methylpyrimidine.
- European Chemicals Agency. (n.d.). Identity.
- Semantic Scholar. (n.d.). Genotoxic Impurities: An Important Regulatory Aspect.
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- PubMed. (2010). Genotoxic effects of chlorpyrifos, cypermethrin, endosulfan and 2,4-D on human peripheral lymphocytes cultured from smokers and nonsmokers.
- ECHEMI. (n.d.). 2-chloro-5-(chloroMethyl)pyriMidine SDS, 148406-13-7 Safety Data Sheets.
- PubMed. (n.d.). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice.
- PubMed. (2010). Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions.
- Occupational Safety and Health Administration. (2024). Carcinogenic agents.
- PubMed. (2022). Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches.
- TCI AMERICA. (n.d.). 2-Chloro-5-methylpyrimidine.
- Tokyo Chemical Industry UK Ltd. (n.d.). 2-Chloro-5-methylpyrimidine.
- EPA. (n.d.). Ethyl 4-amino-2-chloropyrimidine-5-carboxylate - Hazard Genotoxicity.
Sources
History and discovery of Thiamine synthesis intermediates
An In-Depth Technical Guide to the History and Discovery of Thiamine Synthesis Intermediates
Abstract
Vitamin B1 (thiamine) is an essential cofactor for all living organisms, playing a critical role in central metabolism. Its deceptively simple structure, a pyrimidine and a thiazole ring joined by a methylene bridge, belies a complex and elegant biosynthetic pathway. The journey to understanding its formation is a story of scientific inquiry that began with the clinical observation of the devastating disease beriberi and culminated in the elucidation of novel biochemical reactions and intermediates at the molecular level. This technical guide provides a comprehensive exploration of this history, focusing specifically on the discovery of the core intermediates of thiamine biosynthesis. We will trace the path from the initial structural breakdown of thiamine, which first hinted at its constituent parts, to the sophisticated genetic, isotopic labeling, and biochemical studies that identified the precursors and assembly mechanisms of the pyrimidine and thiazole moieties. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also field-proven insights into the experimental logic and key methodologies that unraveled one of nature's fundamental metabolic pathways.
Chapter 1: The Prelude to Discovery - Beriberi and the "Anti-Neuritic Factor"
The story of thiamine begins not in a laboratory, but with the observation of a debilitating illness. Beriberi, a disease characterized by severe neurological and cardiovascular symptoms, was rampant in parts of Asia where polished white rice was a dietary staple.[1][2] In the 1880s and 1890s, systematic studies began to link diet to the disease.[2][3] Christiaan Eijkman, a Dutch physician in the Dutch East Indies, observed that chickens fed a diet of polished rice developed a paralysis-like condition ('polyneuritis'), which strikingly resembled human beriberi.[2][3][4] Crucially, he noted the condition could be reversed by feeding them unpolished brown rice.[3][4]
Eijkman initially misinterpreted this as a bacterial toxin in the white rice being neutralized by a substance in the rice bran. His successor, Gerrit Grijns, correctly hypothesized in 1901 that the issue was not the presence of a toxin, but the absence of an essential nutrient in the polished rice, which he termed a "partial hunger."[3][4] This laid the conceptual groundwork for the existence of what would later be called vitamins—trace substances in food vital for preventing deficiency diseases. The race was on to isolate this "anti-beriberi" or "anti-neuritic factor."
Chapter 2: Isolation, Structural Elucidation, and the First Clues
The isolation of this elusive factor proved challenging due to its minute quantities in natural sources. The breakthrough came in 1926 when Dutch chemists Barend Jansen and Willem Donath successfully isolated and crystallized the anti-neuritic factor from rice bran.[3][4] This provided, for the first time, a pure substance for chemical analysis.
The monumental task of determining its structure and synthesizing it was led by the American chemist Robert R. Williams. Over a 25-year period, often working in his spare time, Williams and his team painstakingly worked to elucidate the molecule's composition.[1][5] A key experimental choice that provided the first major insight into its structure was the use of sodium sulfite for cleavage. Williams recalled that adding sodium sulfite, a common preservative, to an active extract destroyed its biological activity.[3] This chemical reactivity became a powerful analytical tool. The sulfite cleavage reaction split the molecule into two distinct parts: a pyrimidine derivative and a sulfur-containing compound.[3]
By 1935, Williams's group had worked out the full molecular structure: a pyrimidine ring and a thiazole ring connected by a methylene bridge.[6] He named the compound "thiamine," combining "thio" for its sulfur atom and "amine" for the amino group on the pyrimidine ring, which was recognized as a vitamin.[6] His team reported the complete chemical synthesis of thiamine in 1936, a landmark achievement that paved the way for its commercial production and the widespread fortification of foods.[6][7][8] The discovery that thiamine was composed of two distinct heterocyclic moieties was the critical first step in unraveling the mystery of its biosynthesis. It established the core question for the next generation of biochemists: how do living cells construct and join these two intermediates?
Chapter 3: Unraveling the Biosynthetic Pathway - The Discovery of Core Intermediates
With the structure of thiamine known, research shifted from its isolation to its biogenesis. Early studies with microorganisms quickly established that the pyrimidine and thiazole moieties were synthesized via separate, independent branches of a pathway before being coupled.[9][10][11] This "two-branch paradigm" became the guiding principle for all subsequent research into the biosynthesis of its intermediates.
Diagram: Overall Thiamine Biosynthesis Pathway
Caption: Overview of the convergent thiamine biosynthetic pathway in bacteria.
The Pyrimidine Moiety: 4-Amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P)
The biosynthesis of the pyrimidine component of thiamine involves one of the most complex rearrangement reactions in primary metabolism.[9] In prokaryotes, a single enzyme, phosphomethylpyrimidine synthase (ThiC), converts aminoimidazole ribotide (AIR)—an intermediate in the de novo purine biosynthetic pathway—into HMP-P.[9][12]
The discovery of AIR as the precursor was a significant breakthrough. Early investigations to identify the pyrimidine precursors involved elegant genetic and biochemical experiments. Researchers used auxotrophic mutants of bacteria, such as Salmonella typhimurium, that were unable to synthesize the pyrimidine moiety and required it for growth. By feeding these mutants various isotopically labeled compounds, they could trace which atoms were incorporated into the final product.
A pivotal study by Newell and Tucker in 1968 demonstrated that both carbon atoms from glycine were incorporated into the pyrimidine moiety with little dilution, while methionine was required for the reaction to proceed but did not contribute any atoms to the pyrimidine backbone.[13][14] This suggested methionine, likely in its activated form S-adenosylmethionine (SAM), was acting as a cofactor, a finding that foreshadowed the later discovery of the radical SAM mechanism of the ThiC enzyme.[12]
Diagram: Pyrimidine Moiety (HMP-P) Synthesis
Caption: The conversion of AIR to HMP-P is catalyzed by the ThiC enzyme.
The Thiazole Moiety: 4-Methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P)
The biosynthesis of the thiazole ring is even more intricate, requiring multiple gene products and featuring novel sulfur-transfer chemistry. The carbon and nitrogen backbone of the thiazole ring is derived from the oxidative condensation of 1-deoxy-D-xylulose-5-phosphate (DXP) and dehydroglycine (derived from tyrosine).[15][16] The crucial sulfur atom is supplied by cysteine.[16][17]
A central discovery in this pathway was the identification of a ubiquitin-like sulfur carrier protein, ThiS.[15][18] In bacteria like E. coli, the C-terminus of ThiS is activated to a thiocarboxylate (ThiS-COSH). This activation is performed by the enzyme ThiF in an ATP-dependent reaction. The sulfur is then transferred to other components of the thiazole synthase complex (ThiG and ThiH).
One of the most significant findings was the identification of a covalently linked protein-protein conjugate between ThiF and the ThiS thiocarboxylate.[15][18] This acyldisulfide-linked intermediate, discovered through mass spectrometry and confirmed by mutagenesis, proved to be essential for thiazole biosynthesis.[18] This system represents a prokaryotic analogue to the eukaryotic ubiquitin/E1 protein-conjugating system, suggesting a deep evolutionary link between these fundamental biochemical processes.[15][18] The sulfur, activated on ThiS, is ultimately transferred to the DXP-dehydroglycine intermediate by the thiazole synthase (ThiG) to form the thiazole ring.[19]
Diagram: Thiazole Moiety (THZ-P) Synthesis Workflow
Sources
- 1. Robert R. Williams [sigmaxi.org]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invent.org [invent.org]
- 6. Robert R. Williams - Wikipedia [en.wikipedia.org]
- 7. Adventures in Science: Interview with Robert R. Williams | Smithsonian Digital Volunteers [transcription.si.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.libretexts.org [med.libretexts.org]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Thiamine - Wikipedia [en.wikipedia.org]
- 13. Precursors of the pyrimidine moiety of thiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Precursors of the pyrimidine moiety of thiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiazole - Wikipedia [en.wikipedia.org]
- 18. Biosynthesis of the thiazole moiety of thiamin in Escherichia coli: identification of an acyldisulfide-linked protein--protein conjugate that is functionally analogous to the ubiquitin/E1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The biosynthesis of the thiazole phosphate moiety of thiamin: the sulfur transfer mediated by the sulfur carrier protein ThiS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of 4-Chloro-2-(chloromethyl)-5-methylpyrimidine in Agrochemical Synthesis
[1]
Executive Summary
4-Chloro-2-(chloromethyl)-5-methylpyrimidine serves as a "privileged scaffold" in agrochemistry due to its structural resemblance to thiamin (Vitamin B1) precursors and anilinopyrimidine fungicides.[1] Its value lies in its dual-electrophilic nature :
-
C2-Chloromethyl: A highly reactive, benzylic-like alkyl chloride susceptible to SN2 attack.[1]
-
C4-Chloro: An activated heteroaryl chloride susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]
This guide provides the rationale and protocols for chemically differentiating these two sites, enabling the construction of complex heterocyclic libraries (e.g., thiamin antagonists, mitochondrial complex inhibitors).[1]
Chemical Reactivity Profile
Understanding the reactivity hierarchy is critical for process design. The C2-chloromethyl group is kinetically more accessible for soft nucleophiles, while the C4-chloro position is electronically activated for hard nucleophiles under basic conditions.[1]
| Feature | Position | Mechanism | Reactivity Driver | Ideal Nucleophiles |
| Alkyl Chloride | C2-CH₂Cl | SN2 | Steric accessibility; Leaving group ability | Thiols, Azides, Carboxylates, Soft Amines |
| Aryl Chloride | C4-Cl | SNAr | Ring nitrogen activation (electron deficiency) | Primary/Secondary Amines, Alkoxides |
Reactivity & Pathway Diagram
The following diagram illustrates the divergent synthetic pathways available from this building block.
Caption: Divergent synthesis pathways. Path 1 (Green) targets the alkyl chloride via SN2.[1] Path 2 (Red) targets the aryl chloride via SNAr.[1]
Detailed Experimental Protocols
Protocol A: Selective SN2 Functionalization (C2-Linker Synthesis)
Objective: To displace the C2-chloromethyl chloride with a thiol or azide without disturbing the C4-chloro group.[1] This is common for creating "tethered" pesticide scaffolds.[1]
Mechanism: SN2 Substitution.[1][2] Critical Control: Temperature must be kept low (<20°C) to prevent SNAr side reactions at C4.
Materials:
-
Substrate: 4-Chloro-2-(chloromethyl)-5-methylpyrimidine (1.0 equiv)[1]
-
Nucleophile: Sodium thiomethoxide (NaSMe) or Sodium Azide (NaN₃) (1.1 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF[1]
-
Base: Potassium Carbonate (K₂CO₃) (1.5 equiv) - Optional if using salt forms[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Chloro-2-(chloromethyl)-5-methylpyrimidine (10 mmol) in anhydrous MeCN (50 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Explanation: Low temperature suppresses the activation energy required for the competing SNAr reaction at the C4 position.[1]
-
Addition: Slowly add the nucleophile (e.g., Sodium Azide, 11 mmol) portion-wise over 15 minutes.
-
Note: If using a thiol, add it as a solution in MeCN to prevent localized heating.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for an additional 2-4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.[1]6) should disappear, replaced by a slightly more polar spot (Rf ~0.5).[1]
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography is usually required to remove trace bis-substituted byproducts.[1]
Yield Expectation: 85-92% Safety Note: Sodium azide can form explosive metal azides.[1] Do not use halogenated solvents (DCM) if using azide.[1]
Protocol B: SNAr Functionalization at C4 (Core Scaffold Assembly)
Objective: To introduce an amine pharmacophore at the C4 position.[1] This mimics the core structure of anilinopyrimidine fungicides (e.g., Pyrimethanil).[1]
Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1][2][3] Challenge: The C2-chloromethyl group is also reactive. To favor C4 substitution, we utilize the "Hard/Soft" principle or steric control, but often a mixture occurs if not carefully controlled.[1] A preferred strategy is to protect the C2-CH₂Cl first (see Protocol A) or use a nucleophile that is sterically hindered from attacking the alkyl site.[1]
Alternative Strategy: If the C2-CH₂Cl must remain intact, use a non-nucleophilic base and a bulky amine.[1]
Materials:
-
Substrate: 4-Chloro-2-(chloromethyl)-5-methylpyrimidine (1.0 equiv)[1]
-
Nucleophile: Aniline or substituted amine (1.2 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
-
Solvent: Isopropanol (IPA) or 1,4-Dioxane[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate (5 mmol) in IPA (25 mL).
-
Base Addition: Add DIPEA (10 mmol) at room temperature.
-
Nucleophile Addition: Add the aniline derivative (6 mmol).
-
Heating: Heat the reaction to 60-80°C for 4-6 hours.
-
Causality: Thermal energy is required to overcome the aromaticity barrier of the pyrimidine ring for the Meisenheimer complex formation (SNAr mechanism).[1]
-
-
Monitoring: LC-MS is preferred here to distinguish between the C4-substituted product (Target), C2-substituted byproduct (Side reaction), and bis-substituted impurity.[1]
-
Workup: Evaporate the solvent. Redissolve in EtOAc, wash with 1N HCl (to remove excess aniline), then saturated NaHCO₃.
-
Isolation: Recrystallization from Ethanol/Water is often effective for these solid derivatives.[1]
Agrochemical Applications & Case Studies
Thiamin Antagonist Design (Coccidiostats)
This building block is a structural analog to the pyrimidine moiety found in Amprolium and Thiamin (Vitamin B1).[1][4]
-
Concept: By reacting the C2-chloromethyl group with a heterocyclic base (e.g., 2-methylpyridine), researchers can synthesize quaternary ammonium salts that mimic thiamin uptake transporters but block the vitamin's metabolic function.[1]
-
Target: Eimeria species (Poultry Coccidiosis).[1]
Fungicidal Linker Chemistry
Similar to Fluopyram (though structurally distinct), the chloromethyl group allows for the insertion of flexible "spacer" units.[1]
-
Workflow:
-
Step 1: React C2-CH₂Cl with a substituted phenol (SN2).[1]
-
Step 2: React C4-Cl with methylamine (SNAr).
-
Result: A library of ether-linked pyrimidines tested for mitochondrial respiration inhibition (Complex II/III).
-
Safety & Handling (SDS Summary)
Hazard Class: Alkylating Agent / Corrosive.[1]
-
Skin/Eye: The chloromethyl group makes this compound a potent lachrymator and vesicant (blister agent).[1] It can alkylate DNA.[1]
-
Requirement: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are non-negotiable.[1]
-
-
Decontamination: Spills should be treated with a dilute solution of ammonia or 5% sodium hydroxide to hydrolyze the alkyl chloride before disposal.
References
-
Synthesis of Pyrimidine Agrochemicals
-
Thiamin Analog Synthesis
-
Agrochemical Building Blocks
Disclaimer: This protocol is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for the exact lot number before handling.
Sources
- 1. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
Application Note: Convergent Synthesis of Thiamine Hydrochloride (Vitamin B₁)
Abstract
This application note details a robust, laboratory-scale protocol for the synthesis of Thiamine Hydrochloride (1 ) via the convergent alkylation of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide (2 ) with 5-(2-hydroxyethyl)-4-methylthiazole (3 ). Unlike historical methods that rely on expensive silver salts for ion exchange, this protocol utilizes a modern anion-exchange resin workflow to convert the intermediate bromide salt to the final hydrochloride form, ensuring high purity (>98.5%) suitable for analytical standards or pharmaceutical research.
Strategic Overview
The synthesis of Thiamine HCl is a classic example of convergent assembly . The molecule is constructed by joining two independently synthesized heterocyclic moieties: a pyrimidine ring and a thiazole ring.[1][2][3]
The critical bond formation occurs at the methylene bridge connecting the two rings. This is achieved via a nucleophilic substitution (
Workflow Diagram
Figure 1: Operational workflow for the convergent synthesis of Thiamine HCl.
Materials & Safety
Critical Safety Notice
-
4-Amino-5-bromomethyl-2-methylpyrimidine hydrobromide: This compound is a potent lachrymator and skin irritant. It is unstable in moist air, hydrolyzing to the alcohol. Handle only in a fume hood with gloves and eye protection.
-
Thiamine HCl: Highly hygroscopic. Store in a desiccator.
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[4] | Mass/Vol | Role |
| Pyrimidine-Br HBr (Component A) | 282.97 | 1.0 | 14.15 g | Electrophile |
| Thiazole (Component B) | 143.21 | 1.1 | 7.90 g | Nucleophile |
| n-Butanol | 74.12 | Solvent | 40 mL | Reaction Medium |
| Amberlite IRA-400 (Cl form) | N/A | N/A | ~100 g | Ion Exchange |
| Ethanol (Absolute) | 46.07 | Solvent | ~100 mL | Crystallization |
| HCl (conc.) | 36.46 | Catalyst | ~5 mL | Acidification |
Detailed Protocol
Phase 1: The Coupling Reaction
This step forms the quaternary ammonium salt. The reaction is driven by the nucleophilicity of the thiazole nitrogen.
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 14.15 g (50 mmol) of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide in 40 mL of n-butanol .
-
Addition: Add 7.90 g (55 mmol) of 5-(2-hydroxyethyl)-4-methylthiazole.
-
Note: A slight excess of the thiazole is used to ensure complete consumption of the labile pyrimidine bromide.
-
-
Reaction: Heat the mixture gradually to reflux (approx. 118°C) under a nitrogen atmosphere. Maintain reflux for 2 hours .
-
Observation: The suspension will initially dissolve, followed by the gradual precipitation of the crude thiamine bromide hydrobromide salt as a gummy or crystalline solid.
-
-
Isolation: Cool the reaction mixture to room temperature (25°C). Filter the precipitate under vacuum. Wash the cake with 2 x 20 mL of cold acetone to remove unreacted thiazole and butanol.
-
Yield: Expect ~18-19 g of crude Thiamine Bromide Hydrobromide (mixed halide salt).
-
Phase 2: Ion Exchange (Salt Metathesis)
The crude product contains bromide counterions. To meet pharmaceutical specifications (Thiamine Hydrochloride ), these must be exchanged for chloride.
-
Resin Prep: Prepare a column containing 100 g of Amberlite IRA-400 (Cl form) resin. Wash the column with 500 mL of deionized water to ensure it is neutral.
-
Loading: Dissolve the crude bromide salt from Phase 1 in 100 mL of deionized water . Load this solution onto the column.
-
Elution: Elute with deionized water at a flow rate of 2-3 mL/min. Collect fractions.
-
Monitoring: Check fractions for UV absorbance (254 nm) or use a silver nitrate spot test (on a small aliquot) to ensure no bromide leakage (though the resin capacity should vastly exceed the bromide load).
-
-
Concentration: Combine the thiamine-containing aqueous fractions. Evaporate the water under reduced pressure (Rotavap) at 40°C until a thick syrup remains.
Phase 3: Crystallization
-
Acidification: Dissolve the syrup in 20 mL of 6M HCl . This ensures the pyrimidine amino group is fully protonated and helps drive crystallization.
-
Precipitation: Add 100 mL of hot absolute ethanol to the syrup. Heat to boiling to ensure homogeneity, then allow to cool slowly to room temperature.
-
Finishing: Place the flask in an ice bath (0-4°C) for 4 hours. White crystalline needles of Thiamine Hydrochloride will form.
-
Drying: Filter the crystals and dry in a vacuum oven at 40°C over
for 24 hours.-
Target Yield: 12.5 - 13.5 g (75-80% overall).
-
Melting Point: 248°C (decomposition).
-
Mechanism & Critical Control Points
The reaction follows an
Mechanistic Diagram
Figure 2: S_N2 mechanism of the quaternization reaction.
Critical Control Points (CCP)
-
Moisture Control (CCP 1): The bromomethyl pyrimidine hydrolyzes rapidly. If the starting material smells strongly of alcohol or is sticky, it has degraded. This will lower yield significantly.
-
Temperature (CCP 2): Exceeding 120°C can cause thermal decomposition of the thiazole ring (Maillard-type browning).
-
pH during Crystallization (CCP 3): Thiamine is unstable in alkaline solutions (opening the thiazole ring). Ensure the final crystallization solution is acidic (pH < 2).
Analytical Validation
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.05 M Phosphate Buffer (pH 3.5) : Methanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Time: Thiamine typically elutes at ~4-6 minutes.
-
Acceptance Criteria: >98.5% area under the curve.
Thiochrome Fluorescence Test (Identity)
This specific test confirms the presence of the thiamine structure.
-
Dissolve 5 mg of product in 5 mL water.
-
Add 2 mL of 10% NaOH and 0.5 mL of potassium ferricyanide (
). -
Add 5 mL of isobutanol and shake vigorously.
-
Result: The organic (top) layer will fluoresce an intense blue-violet under UV light (365 nm) due to the oxidation of thiamine to thiochrome.
References
-
Williams, R. R., & Cline, J. K. (1936).[3] Synthesis of Vitamin B1.[3][5] Journal of the American Chemical Society, 58(8), 1504–1505. Link
- Grewe, R. (1936). Über das antineuritische Vitamin. Z. Physiol. Chem., 242, 89–96.
-
United States Pharmacopeia (USP). (2023). Thiamine Hydrochloride Monograph. Link
-
Matsukawa, T., et al. (1951). Synthesis of Thiamine and Related Compounds.[1][2][3][5][6][7] Chemical Abstracts, 45, 4724.
-
World Health Organization. (2023). International Pharmacopoeia: Thiamine Hydrochloride.[8] Link
Sources
- 1. Thiamine - Wikipedia [en.wikipedia.org]
- 2. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Thiamine chloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oiv.int [oiv.int]
Application Notes & Protocols: Strategic Aminolysis of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine for Pharmaceutical Intermediate Synthesis
Abstract: This document provides a detailed technical guide on the reaction conditions for the aminolysis of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine, a critical intermediate in the synthesis of various pharmaceutically active compounds. The guide elucidates the mechanistic principles governing the regioselectivity of this reaction, addressing the competitive nucleophilic attack at two distinct electrophilic centers: the C4-chloro of the pyrimidine ring and the chloromethyl group at the C2 position. We present detailed, field-proven protocols for achieving selective substitution at either position, explain the causal relationships behind experimental choices, and offer a troubleshooting guide for common challenges. This note is intended for researchers, chemists, and drug development professionals engaged in the synthesis of pyrimidine-based scaffolds.
Introduction: The Synthetic Challenge and Strategic Importance
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The title compound, 4-Chloro-2-chloromethyl-5-methyl-pyrimidine, is a highly versatile building block, notably utilized in the synthesis of kinase inhibitors like Dasatinib.[3][4] Its synthetic utility stems from the presence of two distinct and reactive chloro-substituents. However, this dual reactivity presents a significant challenge: controlling the regioselectivity of nucleophilic substitution.
An incoming amine nucleophile can attack either:
-
The C4 position of the pyrimidine ring via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
-
The exocyclic chloromethyl group via a standard SN2 mechanism.
Achieving high selectivity is paramount for the efficiency of a synthetic route, minimizing laborious purification steps and maximizing the yield of the desired intermediate. This guide will dissect the factors that govern this selectivity and provide actionable protocols for directing the reaction toward the desired outcome.
Mechanistic Considerations: A Tale of Two Pathways
The reaction of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine with an amine is a competition between two fundamental mechanistic pathways. The preferred pathway is dictated by the electronic and steric environment of the substrate, the nature of the nucleophile, and the reaction conditions.
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C4: The pyrimidine ring is an electron-deficient heterocycle, which activates attached leaving groups towards nucleophilic attack.[5] The C4 position is generally more electrophilic than the C2 position in 2,4-dichloropyrimidines due to the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).[6][7] The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, where the aromaticity is temporarily broken.[8][9] The stability of this intermediate is key to the reaction's feasibility.
-
Pathway B: SN2 Substitution at the Chloromethyl Group: The chloromethyl group behaves as a primary alkyl halide. It is susceptible to a direct, backside attack by the nucleophile in a concerted SN2 mechanism. This pathway is highly sensitive to steric hindrance at both the electrophilic carbon and the incoming nucleophile.
Below is a diagram illustrating these competitive pathways.
Caption: Competitive Aminolysis Pathways.
Controlling Regioselectivity: Key Experimental Parameters
The outcome of the aminolysis reaction is not arbitrary; it can be strategically controlled by tuning several key parameters. Understanding the role of each is crucial for rational protocol design.
-
The Amine Nucleophile:
-
Steric Hindrance: Less sterically demanding primary and secondary amines (e.g., ethanolamine, piperazine) will preferentially attack the more electrophilic C4 position. Highly hindered amines will favor attack at the more accessible SN2 center of the chloromethyl group.
-
Nucleophilicity: Stronger nucleophiles will generally accelerate both reactions. The basicity of the amine is also a factor; weakly basic amines like anilines may require acid catalysis to proceed efficiently at the C4 position.[10]
-
-
Choice of Solvent:
-
Polar Aprotic Solvents (DMF, DMAc, THF, Acetonitrile): These solvents are generally preferred. They effectively solvate cations while leaving the nucleophile relatively "bare," enhancing its reactivity. They are ideal for promoting SNAr reactions. Tetrahydrofuran (THF) is commonly used in industrial settings, particularly with strong bases.[3][11]
-
Protic Solvents (Alcohols, Water): These solvents can hydrogen-bond with the amine, reducing its nucleophilicity and potentially slowing the reaction. However, in some cases, water has been shown to accelerate acid-catalyzed aminations.[10]
-
-
Base:
-
HCl Scavengers (e.g., DIPEA, Triethylamine, K₂CO₃): The aminolysis reaction generates one equivalent of HCl, which will protonate the amine nucleophile, rendering it inactive. A non-nucleophilic organic base or an inorganic base is required to neutralize this acid and drive the reaction to completion.
-
Strong, Non-Nucleophilic Bases (e.g., NaH, KH, LiHMDS): These bases are used to deprotonate the amine (or an amide) before reaction with the pyrimidine. This creates a highly reactive anionic nucleophile. This approach is often employed for less reactive amines or when very specific regioselectivity is required, typically at low temperatures (-30 to 0 °C) to control the reaction.[3][12][13]
-
-
Temperature:
-
Lower Temperatures (-30 °C to RT): Often used to achieve kinetic control. The SN2 reaction at the chloromethyl group generally has a lower activation energy and may be favored at lower temperatures. This is especially true when using pre-deprotonated nucleophiles.[11]
-
Elevated Temperatures (60 °C to Reflux): Higher temperatures provide the energy needed to overcome the activation barrier for the SNAr pathway, which is often the thermodynamically favored route. Reactions using HCl scavengers are typically heated.[14]
-
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphorus oxychloride (used in the synthesis of the starting material) is highly corrosive and reacts violently with water.[15][16]
Protocol 1: Selective SNAr Amination at the C4-Position
This protocol is designed to favor the substitution of the C4-chloro group, a common transformation in the synthesis of kinase inhibitors.[3][4]
Workflow Diagram: Protocol 1
Caption: General workflow for C4-selective amination.
Materials:
-
4-Chloro-2-chloromethyl-5-methyl-pyrimidine (1.0 equiv)
-
Amine of choice (e.g., 1-(2-hydroxyethyl)piperazine) (1.1 - 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (approx. 0.1 M concentration)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-chloromethyl-5-methyl-pyrimidine.
-
Add the solvent (Acetonitrile) to dissolve the starting material.
-
Add the amine nucleophile to the stirred solution.
-
Add anhydrous potassium carbonate. The base acts as an HCl scavenger.[14]
-
Heat the reaction mixture to reflux (approx. 82 °C for ACN) and maintain for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable organic solvent like Ethyl Acetate (EtOAc) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-substituted pyrimidine.
Protocol 2: Selective SN2 Amination at the 2-Chloromethyl Position
This protocol aims to selectively target the exocyclic chloromethyl group. It employs a strong, non-nucleophilic base to pre-form a highly reactive amide anion, which reacts under kinetic control at low temperatures. This method is adapted from procedures used for similar selective substitutions on dichloropyrimidines.[3][11]
Materials:
-
Amine or Amide of choice (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Hydride (KH, 30% in oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration)
-
4-Chloro-2-chloromethyl-5-methyl-pyrimidine (1.0 equiv)
Procedure:
-
Caution: NaH and KH react violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the amine/amide starting material and anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Carefully add the sodium hydride (or potassium hydride) portion-wise to the stirred solution. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve the 4-Chloro-2-chloromethyl-5-methyl-pyrimidine in anhydrous THF.
-
Cool the flask containing the deprotonated amine to between -20 °C and -10 °C.
-
Slowly add the solution of the pyrimidine substrate dropwise to the cold nucleophile solution, maintaining the internal temperature below -5 °C.
-
Stir the reaction at this low temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while keeping the temperature below 0 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired 2-(aminomethyl)-substituted pyrimidine.
Data Summary: Reaction Condition Guidelines
The following table summarizes expected outcomes based on the choice of reagents and conditions. These are general guidelines, and optimization for specific substrates is always recommended.
| Amine Nucleophile | Base | Solvent | Temperature | Primary Product | Mechanism |
| Primary (e.g., Ethanolamine) | K₂CO₃ / DIPEA | ACN / DMF | 80 - 110 °C | C4-Substitution | SNAr |
| Secondary (e.g., Piperazine) | K₂CO₃ / DIPEA | ACN / DMF | 80 - 110 °C | C4-Substitution | SNAr |
| Aniline (weakly basic) | HCl (cat.)[10] | Water / 2-PrOH | 60 - 80 °C | C4-Substitution | SNAr |
| Hindered Amide | NaH / KH | THF | -20 to 0 °C | CH₂-Substitution | SN2 (Kinetic) |
| Thiol (soft nucleophile) | K₂CO₃ / DIPEA | DMF | RT - 60 °C | CH₂-Substitution | SN2 |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient temperature; Inactive nucleophile (protonated); Poor quality reagents. | Increase reaction temperature; Ensure at least 2 equivalents of base (K₂CO₃/DIPEA) are used; Use fresh, anhydrous solvents and reagents. |
| Mixture of Products | Reaction conditions allow for both pathways to compete. | For C4-selectivity: Increase temperature. For CH₂-selectivity: Lower temperature, use a more hindered nucleophile, or switch to the strong base/low temp protocol. |
| Di-substitution | Excess amine nucleophile used at high temperatures for extended periods. | Use a stoichiometric amount of amine (1.0-1.1 equiv). Monitor the reaction closely and stop it once the mono-substituted product is maximized. |
| Decomposition | Reaction temperature is too high, especially for sensitive substrates. | Perform the reaction at the lowest effective temperature. If using a strong base, ensure the temperature is strictly controlled during addition and reaction. |
Conclusion
The aminolysis of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine is a synthetically powerful but mechanistically nuanced reaction. A successful and selective transformation hinges on a thorough understanding of the competing SNAr and SN2 pathways. By strategically manipulating the steric and electronic properties of the amine nucleophile, the choice of solvent and base, and the reaction temperature, chemists can effectively direct the substitution to either the C4-position or the exocyclic chloromethyl group. The protocols and guidelines presented herein provide a robust framework for researchers to achieve high-yield, selective synthesis of valuable pyrimidine intermediates for application in drug discovery and development.
References
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol052578p][12][13]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [URL: https://www.researchgate.net/publication/280562143_Highly_Regioselective_Organocatalytic_SNAr_Amination_of_24-Dichloropyrimidine_and_Related_Heteroaryl_Chlorides][17]
-
A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. BenchChem. [URL: https://www.benchchem.com/product/b5339][18]
-
Synthesis of Pyrimidine Derivatives. Mansoura University. [URL: https://www.researchgate.net/publication/268504066_SYNTHESIS_OF_PYRIMIDINE_DERIVATIVES][19]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/82071/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity][6]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b01044][20][21]
- A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16451041/]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [URL: http://www.heteroletters.org/uploads/journal_files/HETEROLETTERS-VOL-6-ISSUE-1-2016-1-10_1.pdf][1]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. [URL: https://www.intechopen.com/chapters/79857][2]
-
Synthesis of Pyrimidine and Its Derivatives. YouTube. [URL: https://www.youtube.com/watch?v=J3mC358Y76s][22]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3830823/][23]
-
CN104788445A - Synthesis method of Dasatinib intermediate. Google Patents. [URL: https://patents.google.com/patent/CN104788445A/en][3]
-
Nucleophilic aromatic substitution. BYJU'S. [URL: https://byjus.com/chemistry/nucleophilic-aromatic-substitution/][24]
-
synthesis process of dasatinib and intermediate thereof. Justia Patents. [URL: https://patents.justia.com/patent/20130029983][25]
-
The Synthesis Journey: Dasatinib Intermediate and its Significance. BenchChem. [URL: https://www.benchchem.com/blog/the-synthesis-journey-dasatinib-intermediate-and-its-significance][4]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [URL: https://www.linkedin.com/pulse/understanding-highly-variable-regioselectivity-snar-reaction-lu-ph-d-][7]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI. [URL: https://www.echemi.com/community/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine_mjart2203091005_961.html][8]
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26186300/]
-
A kind of synthetic method of dasatinib intermediate. Patsnap. [URL: https://patents.patsnap.com/viewer/view/CN104788445A][11]
-
Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution][5]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5517316/][9]
-
Synthesis and Process Research of 4,6-Dichloro-2-methylpyrimidine. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Process-Research-of-Yong-hong-Zhang/69c104e12e75e119429712a2333b281f6d140e6c][15]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/4/M1292][26]
-
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. ResearchGate. [URL: https://www.researchgate.net/publication/320464670_synthesis_of_4-chloro-2-35-dimethyl-1h-pyrazol-1-yl-6-_methylpyrimidine][16]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [URL: https://www.preprints.org/manuscript/202310.0768/v1][10]
-
2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_2-Chloro-4-(chloromethyl)pyrimidine_cas_13401-50-6.htm][14]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. jchemrev.com [jchemrev.com]
- 3. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. echemi.com [echemi.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 11. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. heteroletters.org [heteroletters.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bu.edu.eg [bu.edu.eg]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. byjus.com [byjus.com]
- 25. patents.justia.com [patents.justia.com]
- 26. mdpi.com [mdpi.com]
Application Note: Catalytic & Regioselective Functionalization of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine
This Application Note is designed for researchers in medicinal chemistry and process development. It details the chemoselective functionalization of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine , a versatile scaffold structurally related to thiamine (Vitamin B1) intermediates and kinase inhibitors.
Executive Summary & Reactivity Profile
The scaffold 4-Chloro-2-chloromethyl-5-methyl-pyrimidine (referred to herein as CMP ) presents a unique dual-electrophile system. It contains two distinct reactive sites:[1]
-
C4-Chloro (Aryl Halide): Activated by the electron-deficient pyrimidine ring. Reacts via Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling (Suzuki, Sonogashira). -
C2-Chloromethyl (Benzylic-like Alkyl Halide): Highly reactive towards bimolecular nucleophilic substitution (
).[2]
The Chemoselectivity Challenge
The primary challenge is controlling the sequence of functionalization.
-
Hard Nucleophiles (Alkoxides, Amines): Will attack the C2-chloromethyl group rapidly via
due to lower activation energy compared to the C4- pathway, unless the C4 position is activated by a metal catalyst. -
Metal Catalysis (Pd/Cu): selectively activates the C4-Cl bond for Carbon-Carbon bond formation, leaving the C2-chloromethyl group intact (provided non-nucleophilic bases are used).
Visualizing the Reactivity Landscape
Figure 1: Chemoselective divergence points.[2][3][4][5] The C4 position is preferred for metal-catalyzed couplings, while the C2 position dominates classical nucleophilic attacks.
Application 1: C4-Selective Suzuki-Miyaura Coupling
This protocol enables the introduction of aryl or heteroaryl groups at the C4 position while preserving the C2-chloromethyl handle for subsequent derivatization.
Mechanistic Insight
The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of Pd(0) into the C4-Cl bond. However, the C2-chloromethyl group is sensitive to hydrolysis or substitution by the base required for the Suzuki cycle.
-
Solution: Use a mild base (
or ) and a biphasic solvent system or anhydrous conditions to prevent C2 degradation.
Experimental Protocol
Reagents:
-
Substrate: CMP (1.0 equiv)
-
Boronic Acid:
(1.1 equiv) -
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) -
Solvent: Toluene:Ethanol:Water (4:1:1) or 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or round-bottom flask with CMP, Boronic Acid, and
. Evacuate and backfill with Argon ( ). -
Solvation: Add degassed solvent mixture.
-
Catalyst Addition: Add
quickly under a positive stream of Argon. -
Reaction:
-
Thermal: Heat to 80°C for 4–6 hours.
-
Microwave (Preferred): Irradiate at 100°C for 20–30 minutes.
-
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc).
Critical Checkpoint: Monitor TLC for the disappearance of the starting material. If the C2-OH byproduct (hydrolysis) is observed, switch to anhydrous Dioxane/Cesium Carbonate conditions.
Application 2: C2-Selective Functionalization (Catalytic Finkelstein)
Direct displacement of the C2-chloride is often slow with weak nucleophiles. Using a catalytic amount of Potassium Iodide (KI) generates the transient, highly reactive C2-iodomethyl species in situ.
Experimental Protocol
Reagents:
-
Substrate: CMP (1.0 equiv)
-
Nucleophile: Secondary Amine or Thiol (1.1 equiv)
-
Catalyst: Potassium Iodide (KI) (10 mol%)
-
Base: DIPEA (Diisopropylethylamine) (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Dissolution: Dissolve CMP in MeCN (0.2 M).
-
Activation: Add KI (0.1 equiv) and stir for 10 minutes at room temperature. Solution may turn slightly yellow due to trace
, indicating activation. -
Addition: Add the amine/thiol followed by DIPEA dropwise.
-
Reaction: Stir at RT (for amines) or 50°C (for weaker nucleophiles) for 2–4 hours.
-
Purification: Acid-base extraction is often sufficient for amino-derivatives; otherwise, silica chromatography.
Sequential Functionalization Logic
When functionalizing both positions, the order of operations is critical to avoid catalyst poisoning or side reactions.
Pathway A: C4-Coupling
-
Why: The C2-chloromethyl group is compatible with Suzuki conditions (if mild). Installing a bulky amine at C2 first (Pathway B) might coordinate to the Palladium catalyst, inhibiting the subsequent C4 coupling.
-
Workflow:
-
Perform Suzuki Coupling (Protocol 1).[5]
-
Isolate intermediate.
-
Perform C2-Substitution (Protocol 2).
-
Pathway B: C2-Substitution
-
Why: If the C4-coupling requires harsh conditions (high T, strong base) that would destroy the chloromethyl group, stabilize C2 first by converting it to a robust ether or amine.
-
Risk: The resulting amine/thioether may poison the Pd catalyst in step 2.
-
Mitigation: Use highly active catalyst systems (e.g., Pd-XPhos or Pd-PEPPSI) for the second step if C2 contains coordinating atoms.
Workflow Diagram
Figure 2: Strategic decision tree for dual functionalization. Pathway A is generally more robust for standard medicinal chemistry workflows.
Comparative Data Table
| Parameter | C4-Functionalization (Suzuki) | C2-Functionalization ( |
| Primary Mechanism | Pd-Catalyzed Cross-Coupling | Bimolecular Nucleophilic Substitution |
| Key Catalyst | Potassium Iodide (KI) (Finkelstein) | |
| Limiting Factor | Hydrolysis of C2-CH2Cl by base | Steric hindrance of nucleophile |
| Typical Yield | 70–90% | 85–95% |
| Solvent Choice | Toluene/EtOH, DME, Dioxane | MeCN, DMF, THF |
| Temp Range | 80–100°C (Thermal/MW) | 25–60°C |
References
-
Deng, X., & Mani, N. S. (2006). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine.[6] Organic Letters, 8(2), 269–272.[6] Link
-
Gong, Y., & Pauls, H. W. (2010). Microwave-assisted regioselective Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids. Molecules, 15, 6310-6319. (Note: Analogous reactivity profile for chlorinated pyrimidines).[2][5][7] Link
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Application Notes. Link
-
Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical foundations of thiamin biosynthesis. Annual Review of Biochemistry, 78, 569–603. (Context for thiamine-related pyrimidine intermediates). Link
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine
This guide serves as a specialized Technical Support resource for researchers and process chemists optimizing the synthesis of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine . It addresses the specific challenges of dual-site chlorination (aromatic ring vs. aliphatic side chain) and the high reactivity of the chloromethyl moiety.
Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Ticket ID: PYR-SYN-4CL-2CM
Critical Reaction Pathway & Mechanism
To improve yield, you must first understand where the mass balance is lost. The synthesis typically proceeds from 2-hydroxymethyl-5-methylpyrimidin-4(3H)-one (or its tautomer). The reaction involves two distinct chlorination mechanisms occurring simultaneously or sequentially.
The "Dual-Threat" Mechanism
-
Aromatic Chlorination (C4 Position): Proceeds via the activation of the tautomeric enol with
to form a phosphorodichloridate intermediate, followed by nucleophilic aromatic substitution ( ) by chloride. -
Aliphatic Chlorination (C2-Methyl Position): The hydroxyl group on the methyl side chain reacts with
to form an alkyl phosphorodichloridate. This is then displaced by chloride via an mechanism.
Yield Loss Vectors:
-
Hydrolysis (Path A): The aliphatic C2-chloromethyl group is highly electrophilic (benzylic-like). Aqueous quenching often reverts this to the alcohol.
-
Dimerization (Path B): The product can alkylate unreacted starting material or itself, forming ether-linked dimers.
Figure 1: Reaction pathway showing the critical conversion steps and the primary vectors for yield loss (Hydrolysis and Dimerization).
Optimized Experimental Protocol
This protocol is designed to minimize hydrolysis and maximize conversion. It replaces standard "dump onto ice" procedures with a controlled quench.
Reagents:
-
Substrate: 2-Hydroxymethyl-5-methylpyrimidin-4(3H)-one (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (3.0 - 5.0 eq) -
Base:
-Diethylaniline (1.0 eq) or DIPEA (Catalytic base prevents acid-catalyzed tar formation). -
Solvent: None (Neat) or Toluene (if temperature control is difficult).
Step-by-Step Workflow
-
Setup: In a dry flask under inert atmosphere (
), charge the substrate. -
Addition: Add
slowly at room temperature. Add the organic base dropwise.[1] Note: Exotherm is expected. -
Reaction: Heat to reflux (approx. 105-110°C) .
-
Checkpoint: Monitor by TLC/HPLC. The reaction is complete when the "monochloro" intermediate disappears. This usually takes 2-4 hours.
-
-
Concentration (CRITICAL): Distill off excess
under reduced pressure before quenching.-
Why? Quenching excess
generates massive heat and , which accelerates the hydrolysis of your sensitive chloromethyl group [1].
-
-
The "Inverse Quench":
-
Dissolve the thick residue in dry Dichloromethane (DCM) or Chloroform.
-
Pour the organic mixture slowly into crushed ice/water with vigorous stirring.
-
Do not pour water into the reaction vessel.
-
-
Workup:
-
Separate layers immediately. Keep the aqueous phase cold (<10°C).[2]
-
Wash organic layer with cold saturated
(rapidly) to neutralize acid. -
Dry over
and concentrate at .
-
Troubleshooting Guide (Q&A)
Q1: My yield is low (30-40%), and NMR shows a hydroxymethyl peak. What happened? A: You likely suffered from Hydrolysis Reversion . The C2-chloromethyl group is a benzylic-like halide. If you quenched with water while the reaction was still hot, or if the aqueous contact time was too long, water displaced the chloride.
-
Fix: Remove excess
via vacuum distillation first. Use an inverse quench into ice. Minimize contact time with the aqueous phase.
Q2: The reaction mixture turned into a black tar/solid. Can I save it? A: This is usually due to thermal decomposition or lack of an acid scavenger. Pyrimidines can polymerize under harsh acidic conditions at high temperatures.
-
Fix: Add 1.0 equivalent of
-Diethylaniline or Pyridine. This buffers the generated during the reaction. Ensure your oil bath does not exceed 120°C.
Q3: I see a "dimer" impurity in the Mass Spec (M+ = 2x Product - HCl). A: This is an ether linkage formed between a product molecule and a precursor molecule. It happens when the reaction is too concentrated or "starved" of chloride ions.
-
Fix: Increase the equivalents of
(act as solvent) or add a source of exogenous chloride like (0.5 eq) to drive the chlorination to completion faster [2].
Q4: Can I use Thionyl Chloride (
-
Recommendation: If
yields remain low, use a two-step one-pot method:-
Reflux with
(2 hrs) to chlorinate the ring. -
Cool to 50°C, add
(1.5 eq), and heat again to chlorinate the side chain [3].
-
Impurity Profiling & Control
Use this table to identify peaks in your HPLC/LC-MS data.
| Impurity Type | Origin | Relative Retention Time (RRT) | Mitigation Strategy |
| Monochloro Intermediate | Incomplete reaction (Ring Cl formed, Alkyl OH remains) | ~0.6 - 0.8 | Increase reaction time; Add |
| Hydrolysis Product | Reversion of Chloromethyl to Hydroxymethyl | ~0.5 | Cold quench ; Rapid extraction; Dry solvents. |
| Dimer | Intermolecular reaction | > 1.5 (Late eluter) | Dilute reaction; Higher |
| Phosphoric Esters | Incomplete cleavage of PO-intermediate | ~0.2 - 0.4 (Very polar) | Ensure reflux temp is reached (>100°C) to cleave the P-O bond. |
FAQs
Q: How stable is the final product? A: The solid is relatively stable if stored at -20°C under Argon. However, in solution (especially wet solvents), the chloromethyl group will hydrolyze within hours. Always prepare fresh for the next step or store as a solid.
Q: Can I purify this by column chromatography? A: Yes, but use neutralized silica . Pre-wash the silica gel with 1% Triethylamine in Hexanes. Acidic silica can hydrolyze the chloromethyl group or cause degradation.
Q: Why do some protocols use
References
-
Wang, H., Wen, K., Wang, L., et al. (2012).[3] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". Molecules, 17(4), 4533-4544. Link
-
Indian Chemical Society.[4] (2020). "POCl3-PCl5 mixture: A robust chlorinating agent".[4] Journal of the Indian Chemical Society.[4] Link
-
BenchChem. (2025).[5] "Preventing byproduct formation in pyrimidine chlorination reactions". BenchChem Technical Guides. Link
-
Sun, Z., et al. (2012).[2][3] "Solvent-free or low-solvent large-scale preparation of chloropyrimidine and analogues". Molecules. Link
Sources
Optimizing temperature and pressure for CAS 1757-76-2 synthesis
The following technical support guide addresses the synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM), a critical intermediate in the production of Ranitidine (Zantac).
Note on CAS Registry Number: Standard chemical registries do not list a compound under CAS 1757-76-2. Based on the context of "nitroethene synthesis optimization," this guide addresses the synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine (CAS 61832-41-5) from 1,1-Bis(methylthio)-2-nitroethylene (CAS 13623-94-4) . This specific transformation is the industry-standard reaction requiring precise temperature and pressure control to prevent diamine formation.
Topic: Temperature & Pressure Control for Nitroethenamine Synthesis Ticket ID: CHEM-OPT-1757 Status: Open Support Tier: Senior Application Scientist
Core Reaction Dynamics (The "Why")
Q: Why is temperature control the single most critical factor in this synthesis?
A: It dictates the competition between mono-substitution (Product) and di-substitution (Impurity).
The synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) involves a nucleophilic vinylic substitution (SNV) where methylamine displaces one methylthio group.
-
Thermodynamic Trap: The reaction is exothermic. If the temperature rises uncontrolled (>25°C), the second methylthio group becomes activated, allowing a second molecule of methylamine to attack. This forms 1,1-Bis(methylamino)-2-nitroethylene (the "Diamine" impurity), which is thermodynamically stable and difficult to separate.
-
Kinetic Window: You must operate in a kinetic window (typically 0°C to 15°C ) where the rate constant for the first substitution (
) is significantly higher than the second substitution ( ).
Visualizing the Pathway:
Figure 1: Reaction pathway showing the critical branch point between the target product (Green) and the diamine impurity (Red) governed by temperature.
Pressure & Phase Transfer (The "How")
Q: Should I use Methylamine gas under pressure or an aqueous solution?
A: Aqueous solution (40% w/w) at atmospheric pressure is the "Gold Standard" for selectivity.
While using gaseous methylamine in a pressurized autoclave seems efficient for atom economy, it introduces high local concentrations of the amine at the gas-liquid interface, promoting the formation of the Diamine impurity (red node in Fig 1).
| Parameter | Aqueous MeNH₂ (Recommended) | Gaseous MeNH₂ (Pressurized) |
| Pressure | Atmospheric (1 atm) | 2–5 bar |
| Selectivity | High (Slow, controlled addition) | Low (High local concentration hotspots) |
| Temp Control | Easy (Solvent acts as heat sink) | Difficult (Exotherm spikes in autoclave) |
| Byproduct | MeSH trapped in solution (requires scrubbing) | MeSH accumulates in headspace |
Recommendation: Use 40% Aqueous Methylamine . Add it dropwise to a slurry of the starting material (BMSN) in Ethanol or Water. This creates a "starvation" condition where BMSN is in excess relative to MeNH₂ at the moment of mixing, favoring mono-substitution.
Troubleshooting Guide (Common Failures)
Ticket #402: "My product has a melting point of 135°C+ (Target is ~112°C)."
-
Diagnosis: You have formed the Diamine impurity (1,1-Bis(methylamino)-2-nitroethylene), which has a significantly higher melting point than NMSM.
-
Root Cause: Reaction temperature exceeded 20°C during addition, or Methylamine was added too quickly.
-
Resolution:
-
Discard the batch (purification is difficult).
-
Repeat synthesis maintaining T < 10°C.
-
Verify cooling jacket capacity before addition.
-
Ticket #405: "Yield is low (<40%) and the filtrate smells intensely of sulfur."
-
Diagnosis: Incomplete conversion or product loss in mother liquor.
-
Root Cause: NMSM is slightly soluble in ethanol/water. If you wash with too much solvent or warm solvent, you wash away the product.
-
Resolution:
-
Chill the reaction slurry to 0-5°C for 2 hours before filtration to maximize precipitation.
-
Wash the filter cake with ice-cold water only. Do not use warm ethanol for washing.
-
Validated Experimental Protocol
Objective: Synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM). Scale: 0.1 Molar (Pilot capable).
Reagents & Equipment
-
Starting Material: 1,1-Bis(methylthio)-2-nitroethylene (BMSN) [CAS 13623-94-4].[1]
-
Reagent: Methylamine (40% aq. solution).
-
Solvent: Ethanol (95%) or Acetonitrile.
-
Scrubber: Sodium Hypochlorite (Bleach) trap for Methyl Mercaptan.
Step-by-Step Methodology
-
Setup: Equip a 3-neck flask with a mechanical stirrer, thermometer (internal probe), and a pressure-equalizing dropping funnel. Connect the gas outlet to a bleach scrubber (Critical for safety).
-
Slurry Formation: Charge 16.5g (0.1 mol) of BMSN and 60 mL of Ethanol. Stir to form a uniform slurry.
-
Cooling: Cool the slurry to 5–8°C using an ice/water bath.
-
Controlled Addition: Add 8.0g (approx 9 mL, ~1.05 eq) of 40% Methylamine solution dropwise over 45 minutes .
-
Constraint: Do not allow internal temperature to exceed 15°C .
-
-
Reaction: Stir at 10–15°C for 2–3 hours. The yellow slurry will change texture as the product forms (NMSM is less soluble than BMSN).
-
Workup:
-
Cool to 0°C and hold for 30 minutes.
-
Filter the yellow solid under vacuum.
-
Wash with 20 mL of ice-cold water .
-
Dry at 50°C.
-
-
Validation:
-
Melting Point: Target 111–114°C.
-
TLC: Silica (EtOAc/Hexane 1:1). Product Rf ~0.3 (distinct from BMSN Rf ~0.6).
-
Process Logic & Safety Workflow
Figure 2: Operational workflow emphasizing the temperature feedback loop.
References
-
Price, B. J., Clitherow, J. W., & Bradshaw, J. (1978). Aminoalkyl furan derivatives. U.S. Patent No. 4,128,658. Washington, DC: U.S. Patent and Trademark Office. Link
- Fishwick, C. W., et al. (1985). The chemistry of 1,1-bis(methylthio)-2-nitroethylene. Tetrahedron, 41(15), 3245-3253.
-
Guo, Z., et al. (2014). Preparation method for 1-methylamino-1-methylthio-2-nitroethylene. CN Patent No. CN104119257A.[2] Link
-
Sigma-Aldrich. (n.d.). N-Methyl-1-(methylthio)-2-nitroethenamine Product Sheet. Link
Sources
Technical Support Center: Purification of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and purification of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine. This guide is designed to provide in-depth troubleshooting advice and practical, step-by-step protocols to address common challenges encountered during the purification of this key synthetic intermediate. As Senior Application Scientists, we understand that the purity of your starting materials is paramount to the success of your research and development efforts. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you identify and eliminate specific impurities.
Frequently Asked Questions & Troubleshooting
FAQ 1: My final product shows the presence of a species with a lower retention time in HPLC and a mass corresponding to the starting hydroxypyrimidine. How can I remove this?
This is a common issue and typically points to an incomplete chlorination reaction. The presence of the starting material, 2-hydroxymethyl-5-methyl-4-chloropyrimidine, can interfere with subsequent reactions and complicate product isolation.
Likely Cause:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion, leaving unreacted starting material.[1] This can be due to insufficient reaction time, inadequate temperature, or deactivation of the chlorinating agent.[1]
-
Moisture Contamination: The presence of water can hydrolyze the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) or the product itself, leading to the formation of the starting hydroxypyrimidine.[1][2]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Action |
| Presence of Starting Material | Incomplete Chlorination | 1. Reaction Monitoring: Implement rigorous reaction monitoring using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. |
| 2. Temperature and Time Optimization: Gradually increase the reaction temperature or prolong the reaction time. Some chlorinations may require heating in a sealed reactor to achieve the necessary temperature for full conversion.[3] | ||
| 3. Reagent Stoichiometry: Ensure the correct stoichiometry of the chlorinating agent is used. A slight excess may be necessary to drive the reaction to completion. | ||
| Hydrolysis | Moisture in Reaction | 1. Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1] |
| Work-up Procedure | 1. Careful Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., saturated sodium bicarbonate) with vigorous stirring to neutralize acidic byproducts that can catalyze hydrolysis.[1] |
Purification Protocol: Column Chromatography
Flash column chromatography is a highly effective method for separating the more polar starting material from the desired product.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined by TLC analysis.
Step-by-Step Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Carefully pack the slurry into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to facilitate the elution of the product while retaining the more polar starting material on the column.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Chloro-2-chloromethyl-5-methyl-pyrimidine.
FAQ 2: I'm observing peaks in my mass spectrum that suggest the presence of di- and tri-chlorinated pyrimidines. What causes this and how can it be prevented?
The formation of over-chlorinated byproducts is a frequent challenge in the synthesis of chloropyrimidines, arising from the high reactivity of the chlorinating agents.
Likely Cause:
-
Excess Chlorinating Agent: Using a large excess of the chlorinating agent can lead to the chlorination of other positions on the pyrimidine ring or the methyl group.
-
High Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including over-chlorination.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can promote the formation of undesired chlorinated species.[1]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Action |
| Over-chlorination | Excess Reagent | 1. Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use a minimal excess required for complete conversion of the starting material. |
| High Temperature | 1. Temperature Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely for the formation of byproducts. | |
| Extended Reaction Time | 1. Endpoint Determination: Stop the reaction as soon as the starting material is consumed, as determined by TLC or HPLC analysis. |
Purification Protocol: Recrystallization
Recrystallization can be an effective method for removing impurities that have different solubility profiles from the desired product. The key is to find a solvent system where the product is highly soluble at elevated temperatures and poorly soluble at room temperature, while the impurities remain in solution.[4][5]
Solvent Selection for Recrystallization:
| Solvent/Solvent System | Comments |
| Ethanol/Water | A common and effective system for many organic compounds. |
| Hexanes/Ethyl Acetate | Good for compounds of moderate polarity. The ratio can be adjusted to fine-tune solubility. |
| Toluene/Hexanes | Toluene can dissolve many aromatic compounds at high temperatures, and the addition of hexanes can induce crystallization upon cooling. |
Step-by-Step Two-Solvent Recrystallization Protocol: [6][7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., hot ethanol or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Cloudiness: While the solution is still hot, add a second solvent in which the product is poorly soluble (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of the first solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
FAQ 3: My NMR spectrum shows a singlet corresponding to a hydroxymethyl group instead of the expected chloromethyl group. What happened?
This indicates the hydrolysis of the chloromethyl group, a common degradation pathway for this reactive compound.
Likely Cause:
-
Hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of 2-hydroxymethyl-5-methyl-4-chloropyrimidine.[2] This can occur during the reaction work-up or upon storage in the presence of moisture.[2]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Action |
| Hydrolysis of Chloromethyl Group | Water in Work-up | 1. Anhydrous Work-up: To the extent possible, use anhydrous conditions during the work-up. Dry organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. |
| Storage Conditions | 1. Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture. | |
| 2. Low Temperature: Store at low temperatures (e.g., in a freezer) to minimize degradation over time. |
Purification Protocol:
If hydrolysis has occurred, the resulting hydroxymethyl compound will be more polar than the desired product. Therefore, the column chromatography protocol described in FAQ 1 is the most effective method for its removal.
Visualizing the Purification Workflow
To aid in understanding the decision-making process for purification, the following workflow diagram is provided.
Caption: Decision workflow for selecting the appropriate purification method.
References
- BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. BenchChem Technical Support.
- Google Patents. (n.d.). Process for the purification of phosphorus oxychloride.
- BenchChem. (2025). Preventing byproduct formation in pyrimidine chlorination reactions. BenchChem Technical Support.
- Google Patents. (n.d.). Process for the purification of phosphorous oxychloride.
- BenchChem. (2025). Technical Support Center: Recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem Technical Support.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Reddit. (2023).
- Unknown. (n.d.).
- MIT OpenCourseWare. (n.d.).
- BenchChem. (2025). Purity Analysis of 4-Chloro-2-methyl-tetrahydro-pyran: An HPLC-Based Comparative Guide. BenchChem Technical Support.
- Google Patents. (n.d.). Synthetic method of 2-chloromethylpyridine hydrochloride.
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
Sources
Technical Support Center: Stability & Storage of 2-chloromethyl-4-chloro-5-methylpyrimidine (CCMP)
Status: Operational Agent: Senior Application Scientist Ticket Subject: Preventing Degradation & Troubleshooting Purity Issues
Executive Summary: The Stability Paradox
2-chloromethyl-4-chloro-5-methylpyrimidine (CCMP) is a high-value intermediate, often critical in the synthesis of neonicotinoids (e.g., Acetamiprid) and pharmaceutical heterocycles. Its utility lies in its bifunctionality : it possesses a highly reactive electrophilic handle (the chloromethyl group) and a functionalizable pyrimidine core.[1][2]
However, this reactivity creates a storage paradox. The chloromethyl group is prone to hydrolysis and self-alkylation , processes that release hydrochloric acid (HCl). This released HCl protonates the pyrimidine ring, dramatically increasing its electrophilicity and accelerating further degradation—a phenomenon known as autocatalytic decomposition .
This guide replaces generic advice with a chemically rigorous preservation strategy.
Module 1: The "Golden Rules" of Storage
Follow these non-negotiable protocols to arrest the autocatalytic cycle.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | At >4°C, kinetic energy is sufficient to overcome the activation energy for intermolecular alkylation (dimerization). Deep freeze halts this kinetic motion. |
| Atmosphere | Argon or Nitrogen | Oxygen is less of a threat than moisture . Hydrolysis is the primary trigger for HCl release.[3] An inert gas blanket is mandatory. |
| Container | Teflon-lined or Glass | Avoid metal caps. The HCl byproduct will corrode metal, leaching iron/aluminum ions that can act as Lewis acid catalysts, further degrading the sample. |
| Physical State | Solid (Neat) | Never store as a solution for >24 hours. Even "anhydrous" solvents slowly absorb atmospheric water, triggering hydrolysis. |
| Light | Amber Vials | Halogenated heterocycles can undergo photolytic radical cleavage of the C-Cl bond, initiating radical degradation chains. |
Module 2: Troubleshooting & FAQs
Direct answers to the most common failure modes reported by our users.
Ticket #1042: "My sample turned from white to yellow/brown. Is it usable?"
Diagnosis: This is the hallmark of HCl-mediated polymerization .
-
Mechanism: Trace moisture hydrolyzed a fraction of the compound, releasing HCl. The acid catalyzed the attack of one pyrimidine molecule onto another, forming colored oligomers (yellow
brown black tar). -
Action Plan:
-
Check Purity: Run an LC-MS. If purity is >95%, the color is likely surface-level.
-
Remediation: Dissolve in dry dichloromethane (DCM) and pass through a short pad of neutral silica or basic alumina to remove the acidic oligomers. Re-concentrate immediately.
-
Cutoff: If purity is <90%, discard. The impurities are likely active alkylating agents that will interfere with downstream nucleophilic substitutions.
-
Ticket #1045: "I see a new peak at [M-18+16] or [M-Cl+OH] in my LC-MS."
Diagnosis: You have Hydrolysis (Solvolysis) .
-
The Issue: You likely stored the compound in a protic solvent (Methanol/Ethanol) or wet DMSO.
-
Chemistry: The chloromethyl group (
) was substituted by water ( ) or the alcohol solvent ( ). -
Solution:
-
Immediate: Switch to anhydrous Acetonitrile (MeCN) or DCM for analysis.
-
Prevention: Never use alcohols for dilution. If using DMSO for biological assays, prepare fresh immediately before use.
-
Ticket #1050: "Can I add a base (e.g., Triethylamine) to stabilize it?"
Diagnosis: High Risk Strategy.
-
The Trap: While a base would neutralize the HCl (stopping autocatalysis), the 4-chloro position on the pyrimidine ring is susceptible to Nucleophilic Aromatic Substitution (
) . -
Risk: Strong bases or nucleophilic amines can attack the ring directly, displacing the chlorine at position 4.
-
Verdict: Do not add base for storage.[4] Rely on temperature (-20°C) and dryness.[5] Add base only during the actual reaction step.
Module 3: Visualizing the Degradation Cascade
Understanding the mechanism is the key to prevention. The diagram below illustrates how a single molecule of water can trigger a chain reaction.
Caption: The Autocatalytic Loop. Note how the formation of dimers releases more HCl, which in turn accelerates the degradation of the remaining intact material.
Module 4: Experimental Protocols
Protocol A: Safe Thawing Procedure
Condensation is the enemy. Never open a cold vial immediately.
-
Remove the vial from the -20°C freezer.
-
Place the vial in a desiccator containing active desiccant (e.g.,
or Silica Gel). -
Wait 30–45 minutes until the vial reaches room temperature (
). -
Wipe the exterior with a lint-free tissue to remove any surface condensation.
-
Open under an inert atmosphere (glovebox or nitrogen funnel) if possible.
Protocol B: QC Decision Tree
Use this logic flow to determine if your batch is salvageable.
Caption: Quality Control Workflow. Do not rely on color alone; high-colored impurities can have high extinction coefficients, making the sample look worse than it is.
References
-
BenchChem. (2025).[1][3][5][6] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
- Context: Establishes the -20°C standard and details the hydrolysis mechanism for chloromethyl pyrimidines.
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-4-methylpyrimidine. Retrieved from
- Context: Provides safety data regarding skin irritation and HCl release hazards relevant to the degrad
-
National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CID 11629607: 2-Chloro-4-methylpyrimidine. Retrieved from
-
Context: Validates chemical properties and structural reactivity data.[1]
-
-
Santa Cruz Biotechnology. (2024). 2,4-Dichloro-5-methylpyrimidine Storage Requirements. Retrieved from
- Context: Confirms incompatibility with oxidizing agents and the necessity of moisture protection for chlorin
Sources
Solving crystallization issues with pyrimidine derivatives
Technical Support Center: Crystallization of Pyrimidine Derivatives Current Status: Operational | Agent: Senior Application Scientist
Welcome to the Pyrimidine Crystallization Hub
Subject: Overcoming Oiling Out, Polymorphism, and Solvate Formation in N-Heterocycles.
Scientist's Note: Crystallizing pyrimidine derivatives is notoriously difficult due to the pi-deficient nature of the ring and its specific hydrogen-bonding capabilities (N1/N3 positions). Unlike simple aromatics, pyrimidines frequently exhibit Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before they can nucleate. Furthermore, their conformational flexibility often leads to metastable polymorphs or stubborn solvates.
This guide moves beyond generic advice. We treat your crystallization vessel as a thermodynamic system that must be steered away from the "oil" gap and toward the stable crystal lattice.
Module 1: The "Oiling Out" Crisis (LLPS)
Issue: “My solution turns into a milky emulsion or a sticky gum at the bottom of the flask instead of forming crystals.”
The Mechanism: This is not a failure of technique; it is a thermodynamic event. You have entered a region in the phase diagram where the solution splits into a solute-rich liquid (the oil) and a solute-poor liquid. This usually happens because the attraction between solute molecules is stronger than the solute-solvent interaction, often exacerbated by impurities or high supersaturation levels [1, 2].
Troubleshooting Protocol: The Temperature Cycling Method
Goal: To bypass the metastable oil phase and access the stable solid region.
Step-by-Step Workflow:
-
Re-dissolve: Heat the mixture until the oil phase disappears and you have a single clear solution.
-
Determine Cloud Point (
): Cool slowly. Note the exact temperature where the oil droplets (turbidity) first appear. -
Hold and Seed: Re-heat the solution to
. Add seeds of the pure crystalline material (if available).[1] -
Isothermal Aging: Hold the temperature constant. Do not cool further.
-
Why? You need the oil droplets to act as a reservoir, slowly transferring solute to the growing crystal seeds. Rapid cooling here will just crash out more oil.
-
-
Slow Cooling: Once a visible crystal bed is established, cool at a rate of 0.1–0.2 °C/min.
Visualizing the Decision Matrix:
Figure 1: Decision logic for addressing Liquid-Liquid Phase Separation (Oiling Out).
Module 2: Polymorphism & Solvate Control
Issue: “I obtained crystals, but the melting point is off, or the XRPD pattern changes after drying.”
The Mechanism: Pyrimidines are prone to forming solvates (trapping solvent in the lattice) or metastable polymorphs (kinetic forms). For example, crystallization from alcohols often yields different forms compared to acetone or ethyl acetate due to hydrogen bonding interactions with the solvent [3].
FAQ: How do I ensure I have the stable anhydrous form?
Q: Why does my crystal form change during filtration? A: You likely isolated a metastable solvate that collapses upon desolvation. Avoid "good" hydrogen-bonding solvents (like Methanol) if your molecule has multiple H-bond acceptors/donors.
Q: How do I screen for the most stable form? A: Use Competitive Slurrying . This is the gold standard for thermodynamic stability screening.
Protocol: Competitive Slurry Experiment
-
Preparation: Mix a saturated solution of your compound in a chosen solvent.
-
Suspension: Add excess solid (ideally a mixture of all forms you have observed, e.g., Form A and Form B) to create a slurry.
-
Agitation: Stir at ambient temperature for 24–48 hours.
-
Mechanism: The system will naturally dissolve the higher-energy (metastable) crystals and grow the lower-energy (stable) crystals.
-
Analysis: Filter and analyze via XRPD (X-Ray Powder Diffraction). The remaining solid is the thermodynamically stable form [4].
Module 3: Solvent Selection Strategy
Issue: “I cannot find a solvent that works. It’s either too soluble or insoluble.”
Scientist's Insight: For pyrimidines, you must balance the dielectric constant. Highly polar solvents (DMSO/DMF) dissolve them too well, making recovery difficult. Non-polar solvents (Hexane) cause immediate precipitation (amorphous). You need the "Goldilocks" zone or a binary system.
Recommended Solvent Systems for Pyrimidines:
| Solvent Class | Specific Solvent | Role | Notes |
| Primary | Ethanol / Isopropanol | Dissolver | Good for H-bonding; risk of solvates. |
| Primary | Ethyl Acetate | Dissolver | Excellent for avoiding solvates; moderate solubility. |
| Anti-Solvent | n-Heptane / Cyclohexane | Precipitant | Preferred over Hexane (higher boiling point allows safer heating). |
| Specialty | Toluene | Modifier | Promotes pi-stacking interactions; good for anhydrous forms. |
| Last Resort | DMF / DMSO | Dissolver | Use only for Vapor Diffusion methods (see below). |
Protocol: Vapor Diffusion (For "Impossible" Solubility) Use this when the compound only dissolves in DMF or DMSO.[1]
-
Dissolve 50 mg of compound in 0.5 mL of DMF in a small vial.
-
Place this small vial open inside a larger jar containing 10 mL of water or ethanol (the anti-solvent).
-
Seal the outer jar.
-
Wait: The anti-solvent vapor will slowly diffuse into the DMF, gently lowering solubility and growing high-quality single crystals [2].
Module 4: Process Visualization
Polymorph Screening Workflow This diagram illustrates the pathway to identify the stable solid form.
Figure 2: Workflow for isolating and confirming the stable polymorph.
References
-
Mettler Toledo. Oiling Out in Crystallization - Purity, Yield, and Scale-Up. [Link]
-
White Rose Research Online. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. [Link]
-
MIT DSpace. Control of polymorphism in continuous crystallization. [Link]
-
ACS Publications. Process Development and Crystallization in Oiling-Out System. [Link]
Sources
Strategies for handling thermal instability of chloromethyl pyrimidines
Technical Support Guide | ID: CMP-STAB-001
Audience: Medicinal Chemists, Process Engineers, and Lab Managers. Scope: Handling, storage, and reaction optimization for chloromethyl pyrimidines (e.g., 2-(chloromethyl)pyrimidine).
Executive Summary
Chloromethyl pyrimidines are versatile electrophilic building blocks used extensively in the synthesis of kinase inhibitors, agrochemicals, and vitamin analogs.[1] However, they possess a "Dr. Jekyll and Mr. Hyde" profile: highly reactive for desired transformations, yet prone to rapid, exothermic decomposition if mishandled.
This guide replaces generic advice with a mechanistic understanding of why these compounds fail and how to engineer your workflow to prevent it.
Module 1: The Mechanism of Failure (The "Why")
User Question: "I isolated the free base of 2-(chloromethyl)pyrimidine, and within 2 hours, it turned into a black tar. What happened?"
Technical Insight:
You have triggered a self-alkylation cascade .
The chloromethyl group is a potent electrophile (
The "Keep it Salty" Rule:
-
Free Base: High risk. The nitrogen lone pair is available for self-destruction.
-
Hydrochloride Salt: Stable.[2] The nitrogen is protonated (
), removing its nucleophilicity and preventing self-alkylation.
Diagram 1: The Self-Destruction Pathway
Visualization of the intermolecular quaternary ammonium formation.
Caption: The degradation mechanism is driven by the availability of the pyrimidine nitrogen lone pair. Protonation (salt formation) blocks this pathway.
Module 2: Storage & Handling Protocol (The "How")
User Question: "Can I store the free base in the freezer overnight?"
Answer: No. Even at -20°C, the free base is kinetically unstable. Follow this strict storage hierarchy to maintain purity >95%.
Table 1: Stability Profile & Storage Rules
| Parameter | Critical Standard | Why? (Causality) |
| Physical Form | HCl Salt ONLY | Protonation shuts down nucleophilic attack on the chloromethyl group. |
| Temperature | -20°C to -80°C | Arrhenius equation dictates that lower T exponentially slows hydrolysis and dimerization. |
| Atmosphere | Argon/Nitrogen (Desiccated) | Moisture causes hydrolysis to hydroxymethyl pyrimidine (inactive impurity). |
| Solvent (Stock) | DMSO-d6 or DMF (Anhydrous) | Protic solvents (MeOH, Water) cause solvolysis. Non-polar solvents often lack solubility. |
| Shelf Life | < 6 Months (Frozen Salt) | Even salts slowly degrade via hydrolysis from trace moisture ingress. |
Troubleshooting Tip: If you must handle the free base (e.g., for a specific coupling), generate it in situ or use it within 30 minutes of liberation.
Module 3: Strategic Synthesis (The "What to do")
User Question: "My yield drops significantly during the aqueous workup of the chlorination step. How do I fix this?"
Technical Insight: The issue is likely hydrolysis during workup . The chloromethyl group reacts with water during the phase separation, reverting to the alcohol. Solution: Adopt a Telescoping Strategy (Zero-Isolation) . Do not isolate the intermediate.
Protocol: The "Zero-Isolation" Telescoping Workflow
Scenario: Converting hydroxymethyl-pyrimidine to aminomethyl-pyrimidine.
-
Chlorination:
-
React starting alcohol with Thionyl Chloride (
) in Toluene or DCM. -
Critical: Evaporate excess
and solvent completely under vacuum. Do not wash with water.
-
-
Solvent Swap:
-
Redissolve the crude residue (which is the stable HCl salt) in anhydrous DMF or Acetonitrile.
-
-
Telescoped Coupling:
-
Add the amine nucleophile (1.2 equiv).
-
Add non-nucleophilic base (e.g., DIPEA or
, 2.5 equiv) directly to this solution. -
Why? The base neutralizes the HCl salt in the presence of the trapping nucleophile, ensuring the unstable free base immediately reacts with the amine rather than itself.
-
Diagram 2: Decision Tree for Process Optimization
Logic flow for handling chloromethyl intermediates.
Caption: Telescoping (Path C) is the preferred method to avoid handling the unstable free base.
Module 4: Emergency Troubleshooting & FAQs
Q1: The reaction mixture turned purple/black upon adding the base. Is the product gone?
-
Diagnosis: This indicates "Pyridinium salt formation" (polymerization).
-
Cause: The base was added too fast without the trapping nucleophile present, or the temperature was too high.
-
Fix: Ensure the nucleophile (amine/thiol) is in the flask before adding the base. Keep the temperature < 0°C during base addition.
Q2: I see an exotherm warning in the safety data. How real is the risk?
-
Risk Level: High.
-
Mechanism: The polymerization of chloromethyl pyrimidines is exothermic. If a "thermal runaway" begins in a sealed vessel, it can lead to rupture.[3]
-
Control: Never heat the neat liquid free base. Always dilute with solvent (Toluene/DCM) which acts as a heat sink.
Q3: Can I use Methanol or Ethanol as a solvent?
-
Answer: No.
-
Reason: These are nucleophilic solvents.[4] They will attack the chloromethyl group to form the methyl- or ethyl-ether (solvolysis), destroying your reagent. Use Aprotic solvents (DCM, THF, DMF, Acetonitrile).
References
-
BenchChem Technical Support. (2025).[2][3][4][5] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride Product Specification & Handling. Retrieved from
-
Nishimura, K., & Saitoh, T. (2016). Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment. Chemical & Pharmaceutical Bulletin, 64(7), 1043-1046.[6] (Demonstrates the yield benefits of telescoping unstable pyrimidine intermediates).
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Interpreting NMR spectra of 2-chloromethyl-4-chloro-5-methylpyrimidine
Technical Guide: Structural Validation & NMR Interpretation of 2-chloromethyl-4-chloro-5-methylpyrimidine
Executive Summary
Context: 2-chloromethyl-4-chloro-5-methylpyrimidine is a critical heterocyclic intermediate, often synthesized via the regioselective functionalization of 2,5-dimethyl-4-chloropyrimidine or through cyclization pathways.[1] The Challenge: The primary analytical hurdle is distinguishing the target molecule from its regioisomers (e.g., chlorination at the C5-methyl rather than the C2-methyl) and unreacted starting materials. Guide Scope: This guide compares Standard 1D Proton NMR against Advanced 2D NMR (NOESY/HMBC) workflows. We demonstrate that while 1D NMR is sufficient for purity checks, 2D techniques are required for absolute structural confirmation during process development.[1]
Structural Analysis & Theoretical Basis
Before interpreting spectra, we must define the magnetic environment of the target molecule.[1]
Target Structure: 2-chloromethyl-4-chloro-5-methylpyrimidine[1]
-
C2 Position: Chloromethyl group (
).[1] The protons are deshielded by both the electronegative chlorine and the electron-deficient pyrimidine ring.[1][2] -
C4 Position: Chlorine atom (quaternary carbon, no proton signal).[1]
-
C5 Position: Methyl group (
).[1] -
C6 Position: Aromatic Proton.[1] This is the most deshielded proton due to the ring current and proximity to ring nitrogens.[1]
Predicted Chemical Shifts (Reference Solvent: DMSO- )
Based on inductive principles and analog data (e.g., 2-chloro-5-methylpyrimidine).
| Moiety | Proton Count | Multiplicity | Predicted Shift ( | Structural Logic |
| H-6 | 1H | Singlet (s) | 8.60 – 8.75 | Highly deshielded by ring nitrogens and C4-Cl.[1] May show fine allylic coupling ( |
| C2- | 2H | Singlet (s) | 4.65 – 4.85 | Deshielded by Cl and the aromatic ring.[1] Key differentiator from starting material methyls.[1] |
| C5- | 3H | Singlet (s) | 2.25 – 2.35 | Typical aromatic methyl shift.[1] Upfield relative to the chloromethyl group.[1][3][4][5][6] |
Comparative Guide: Analytical Approaches
This section objectively compares two analytical workflows for validating this product.
Method A: Standard 1D H NMR (Routine QC)
Best for: Routine purity checks of established processes.[1]
-
Workflow: Dissolve ~10mg sample in DMSO-
or CDCl . Acquire 16 scans.[1] -
Interpretation: Look for the 1:2:3 integral ratio (H6 : CH2 : CH3).[1]
-
Limitations: Cannot definitively distinguish between the target (2-chloromethyl) and the regioisomer (5-chloromethyl) if the chemical shifts are similar.
Method B: 2D NMR Integration (NOESY/HMBC) (Development Standard)
Best for: Initial structural characterization and distinguishing regioisomers.[1]
-
Workflow: NOESY (Nuclear Overhauser Effect Spectroscopy) establishes spatial proximity.[1][2]
-
The Critical Test:
-
Performance Verdict: Method B provides 100% confidence in regiochemistry, whereas Method A relies on assumption.[1]
Performance Data Comparison Table
| Feature | Method A: 1D Proton NMR | Method B: 2D NOESY/HMBC |
| Time to Result | < 10 Minutes | 30–60 Minutes |
| Sample Requirement | ~5–10 mg | ~20–30 mg (for best S/N) |
| Regioisomer ID | Low Confidence (Inferred) | High Confidence (Direct Evidence) |
| Impurity Detection | Excellent (Quantitative) | Qualitative |
| Cost Efficiency | High | Moderate |
Detailed Experimental Protocol
Protocol: High-Resolution NMR Sample Preparation
Objective: Minimize solvent peaks and prevent aggregation effects to ensure sharp singlets.
-
Solvent Selection: Use DMSO-
(99.9% D) rather than CDCl .[1] -
Massing: Weigh 15 mg of the solid product into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-
. Vortex for 30 seconds until fully dissolved.[1] -
Filtration (Optional but Recommended): Filter through a glass wool plug into the NMR tube to remove inorganic salts (e.g., Zn/ZnCl
residues from synthesis).[1] -
Acquisition:
-
Set relaxation delay (
) to 5 seconds to ensure accurate integration of the isolated aromatic proton. -
Reference spectrum to residual DMSO pentet at 2.50 ppm .[1]
-
Visualization: Structural Verification Logic
The following diagram illustrates the decision logic for assigning the spectrum and validating the structure against potential isomers.
Caption: Decision tree for validating pyrimidine regiochemistry using 1D and 2D NMR data.
References
-
BenchChem Technical Support. (2025).[1][2][3] NMR Peak Assignment for Substituted Pyrimidines. Retrieved from
-
Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
PubChem. (2025).[1][4] Compound Summary: 2-Chloro-5-methylpyrimidine (Analog Data). National Library of Medicine.[1] Retrieved from
-
Fulmer, G. R., et al. (2010).[1][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176–2179. Retrieved from
-
ChemicalBook. (2024).[1] 1H NMR Spectrum Data for Chloromethyl-pyrimidines. Retrieved from [8]
Sources
- 1. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Purity Assessment Standards for Pharmaceutical Grade Pyrimidine Intermediates: An Orthogonal Approach
Executive Summary
The "99.9% Purity" Trap: In pharmaceutical intermediate analysis, particularly with nitrogen-heterocycles like pyrimidines, reliance on a single analytical dimension (typically HPLC-UV) is a calculated risk that often fails. Pyrimidines are prone to tautomerism, regioisomerism during synthesis (e.g.,
This guide outlines an Orthogonal Purity Assessment Protocol . It shifts the paradigm from simple "Area %" to "Absolute Weight %" by integrating Quantitative NMR (qNMR) with high-resolution LC-MS. This approach ensures compliance with ICH Q3A(R2) and FDA M7 guidelines, specifically addressing the blind spots of traditional chromatography.
Part 1: The Landscape of Pyrimidine Impurities
Pyrimidine intermediates (e.g., derivatives of cytosine, uracil, thymine) present unique analytical challenges that standard C18 HPLC methods often miss.
The Regioisomer Challenge
Synthesis of substituted pyrimidines often yields regioisomers that possess identical molecular weights and similar polarities.
-
Risk: Standard C18 columns may co-elute these isomers.
-
Solution: Phenyl-hexyl stationary phases utilize
- interactions to separate isomers based on electron density differences rather than just hydrophobicity.
The "Invisible" Impurity
Pyrimidines are often isolated as salts (hydrochlorides, tosylates) or retain significant moisture/solvents due to their polar nature.
-
Risk: HPLC-UV detects the chromophore (the pyrimidine ring) but is blind to excess chloride ions, water, or inorganic salts. A sample can appear 99.9% pure by UV Area % but only be 85% pure by weight.
-
Solution: qNMR or elemental analysis is required for mass balance.
Mutagenic Potential (ICH M7)
Halogenated pyrimidines (common intermediates) can be DNA-reactive.
-
Risk: Trace levels (<0.1%) of activated byproducts.
-
Solution: LC-MS/MS with sensitivity limits in the ppm range.
Part 2: Comparative Analysis of Analytical Techniques
The following table contrasts the performance of the three primary methodologies required for a complete purity profile.
| Feature | HPLC-UV (The Standard) | qNMR (The Validator) | LC-MS (The Scout) |
| Primary Output | Relative Purity (Area %) | Absolute Purity (Weight %) | Impurity ID & Trace Detection |
| Reference Standard | Required (for assay) | Not Required (for analyte) | Required for quantification |
| Detection Principle | Chromophore Absorbance | Nuclear Spin (Molar ratio) | Mass-to-Charge Ratio |
| Blind Spots | Salts, Water, Non-UV impurities | Trace impurities (<0.1%) | Ion suppression effects |
| Precision | High (<0.5% RSD) | High (<1.0% RSD) | Moderate (Dependent on ionization) |
| Best For | Routine QC Release | Reference Standard Certification | Genotoxic Impurity Screening |
Part 3: The "Gold Standard" Experimental Protocol
This protocol describes the validation of a complex pyrimidine intermediate (e.g., 2,4-dichloro-5-fluoropyrimidine).
Phase 1: Absolute Purity via qNMR (The Anchor)
Objective: Determine the "true" mass balance, accounting for water and salts.
-
Internal Standard Selection: Choose a standard with non-overlapping signals (e.g., Maleic Acid or TCNB).
-
Solvent: DMSO-
(prevents aggregation common in pyrimidines). -
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (
): (typically 30–60s) to ensure full magnetization recovery. -
Scans: 16–32 (sufficient for S/N > 150).
-
-
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity)[1][2]
Phase 2: Impurity Profiling via HPLC-UV/MS (The Detail)
Objective: Separate regioisomers and quantify related substances.
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP), 150 x 4.6 mm, 2.7 µm.
-
Rationale: PFP phases offer superior selectivity for halogenated pyrimidines compared to C18.
-
-
Mobile Phase:
-
A: 10mM Ammonium Formate (pH 3.5)
-
B: Acetonitrile[3]
-
Gradient: 5% B to 60% B over 20 mins.
-
-
Detection:
-
UV at
(typically 254-265 nm for pyrimidines). -
MS (ESI+) in Scan Mode (100–1000 m/z) for identification.
-
Phase 3: Visualizing the Workflow
Figure 1: Orthogonal Purity Assessment Workflow. Note the parallel processing of Absolute Assay (qNMR) and Impurity Profiling (HPLC) to catch discrepancies.
Part 4: Case Study & Data Analysis
Scenario: A researcher synthesizes N-alkylated chloropyrimidine. Observation: The HPLC chromatogram shows a single sharp peak (99.5% Area). However, the downstream reaction yield is consistently 15% lower than calculated.
Comparative Data Table:
| Parameter | Method A: Standard HPLC | Method B: Orthogonal (qNMR + LC-MS) | Interpretation |
| Purity Value | 99.5% (Area %) | 84.2% (Weight %) | Crucial Finding: Sample contains ~15% inorganic salts (invisible to UV). |
| Impurity Count | 2 (Trace) | 4 (Distinct) | LC-MS detected a co-eluting regioisomer (M+H match) separated by PFP column. |
| Water Content | Not Detected | 1.2% | Detected by qNMR (H2O signal) or KF titration. |
| Conclusion | FALSE PASS | ACCURATE | The "pure" intermediate was actually a salt mixture, explaining the yield loss. |
Decision Matrix for Technique Selection
Figure 2: Decision Matrix for selecting the appropriate purity assessment standard based on the phase of drug development.
Part 5: Regulatory & Compliance Context
ICH Q3A(R2) Thresholds
For a new drug substance, impurities must be reported if they exceed the following thresholds (based on max daily dose):
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (or 1.0 mg/day intake)
-
Qualification Threshold: 0.15% (or 1.0 mg/day intake)
Note: Standard HPLC-UV often has a Limit of Quantitation (LOQ) of 0.05%, which is sufficient for reporting but may not be sufficient for mutagenic impurities (ICH M7), which often require LOQs in the ppm range (0.0001%).
Self-Validating System
To ensure "Trustworthiness" (E-E-A-T), the protocol above is self-validating:
-
Mass Balance Check: If HPLC Purity (Organic) + Volatiles (GC) + Ash (Residue)
100%, the method is invalid. -
qNMR Cross-Check: If qNMR purity is significantly lower than HPLC purity, it confirms the presence of non-chromophoric impurities or response factor bias.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2][4][5] International Council for Harmonisation.[2] [Link]
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[2] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Gowda, K.V., et al. (2014). Regio-selective synthesis and characterization of pyrimidine derivatives. [Link] (Context for regioisomer challenges).
Sources
- 1. enovatia.com [enovatia.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Reactivity Guide: Chloromethyl vs. Methyl Pyrimidine Derivatives
This guide provides a technical comparison of chloromethyl and methyl pyrimidine derivatives, designed for researchers in medicinal chemistry and drug development.
Executive Summary
In pyrimidine-based drug discovery, the choice between a chloromethyl (-CH₂Cl) and a methyl (-CH₃) substituent represents a fundamental divergence in chemical behavior.
-
Chloromethyl Pyrimidines function as potent electrophiles .[1] They are primarily synthetic intermediates or covalent "warheads" but pose significant genotoxicity risks due to their alkylating nature.
-
Methyl Pyrimidines function as metabolic handles or pro-nucleophiles . They are generally stable under physiological conditions but serve as sites for CYP450-mediated oxidation or lateral lithiation in synthetic campaigns.
Mechanistic Divergence: Electrophile vs. Pro-Nucleophile
The pyrimidine ring is electron-deficient (π-deficient), which exerts a profound electronic effect on the attached substituents. This creates a dichotomy in reactivity:
A. Chloromethyl Pyrimidine: The Activated Electrophile
The electron-withdrawing nature of the pyrimidine nitrogens (via inductive effect
-
SN2 Reactivity: This polarization makes the methylene carbon highly electrophilic, significantly accelerating SN2 reactions with nucleophiles (amines, thiols) compared to benzyl chloride.
-
SN1 Reactivity: Conversely, the electron-deficient ring destabilizes the formation of a carbocation intermediate. Consequently, SN1 solvolysis rates are often slower than their benzene analogs (approx. 0.8x rate of benzyl chloride).[2]
B. Methyl Pyrimidine: The "Active" Methyl
The same electron-withdrawing effect that activates the chloromethyl group acidifies the C-H bonds of the methyl group.
-
Acidity (Lateral Lithiation): The pKa of the methyl protons is significantly lower than in toluene. Strong bases (e.g., LDA, LiTMP) can deprotonate this position to form a resonance-stabilized carbanion, allowing the methyl group to act as a nucleophile .
-
Radical Susceptibility: The methyl group is susceptible to radical abstraction, a property utilized in synthesis (radical halogenation) and metabolism (CYP450 oxidation).
Visualization: Reactivity Pathways
Figure 1: Divergent reactivity pathways. The chloromethyl group accepts electrons (electrophile), while the methyl group, upon activation, donates electrons (nucleophile).
Performance in Drug Development
Comparative Data Table
| Feature | Chloromethyl Pyrimidine | Methyl Pyrimidine |
| Primary Role | Synthetic Intermediate / Covalent Warhead | Scaffold / Metabolic Handle |
| Electronic Nature | Hard Electrophile (Alkylating Agent) | Neutral / Pro-nucleophile (Acidic C-H) |
| Metabolic Fate | Glutathione Conjugation (via GST) | Oxidation (via CYP450) |
| Toxicity Profile | High: Potential Genotoxin (Mutagenic/Carcinogenic) | Low to Moderate: Generally safe, but oxidation can alter PK |
| Stability | Hydrolytically unstable (half-life hours to days in water) | Stable in aqueous media |
| Key Reaction | Nucleophilic Displacement (SN2) | Lateral Lithiation / Radical Oxidation |
Critical Considerations
1. Genotoxicity and Impurity Management
Chloromethyl pyrimidines are structural analogs of nitrogen mustards. They can alkylate DNA bases (guanine N7), leading to mutagenicity.
-
Regulatory Impact: If used as an intermediate, it must be controlled to ppm levels in the final API (Active Pharmaceutical Ingredient) per ICH M7 guidelines.
-
Carcinogenicity: Studies have shown analogs like 3-(chloromethyl)pyridine are carcinogenic in rodent models, inducing papillomas [1].
2. Metabolic Stability
-
Methyl Group: Often a site of metabolic "softness." CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily oxidize the benzylic-like methyl protons. Strategies to block this include fluorination (converting -CH₃ to -CF₃) or deuteration.
-
Chloromethyl Group: Rapidly detoxified in vivo by Glutathione S-Transferases (GST). The glutathione thiolate anion attacks the methylene carbon, displacing chloride. While this clears the compound, it depletes cellular glutathione pools [2].
Experimental Protocols
Protocol A: Nucleophilic Substitution of Chloromethyl Pyrimidine
Objective: To attach a nucleophilic amine to the pyrimidine core.
Context: The hydrochloride salt of chloromethyl pyrimidine is often used.[1] It requires neutralization to prevent protonation of the amine nucleophile.
-
Preparation: Dissolve 2-(chloromethyl)pyrimidine HCl (1.0 equiv) in anhydrous DMF or Acetonitrile (0.1 M concentration).
-
Note: Avoid protic solvents (EtOH/MeOH) if the nucleophile is weak, to prevent solvolysis competition.
-
-
Neutralization: Add DIPEA (Diisopropylethylamine) or K₂CO₃ (2.5 equiv). Stir for 10 minutes at 0°C.
-
Addition: Add the amine nucleophile (1.1–1.2 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[3]
-
Reaction Time: Typically 1–4 hours due to the activated nature of the methylene group.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts. Dry organic layer over Na₂SO₄.
Protocol B: Lateral Lithiation of Methyl Pyrimidine
Objective: To activate the methyl group for C-C bond formation.
Context: The acidity of the methyl protons allows for deprotonation, but low temperatures are required to prevent nucleophilic attack on the pyrimidine ring (addition across the C=N bond).
-
Setup: Flame-dry glassware under Argon atmosphere.
-
Reagent Prep: Prepare a solution of LDA (Lithium Diisopropylamide, 1.1 equiv) in anhydrous THF at -78°C.
-
Deprotonation: Add a solution of 2-methylpyrimidine (1.0 equiv) in THF dropwise to the LDA solution over 15 minutes.
-
Observation: The solution often turns a deep red/orange color, indicating the formation of the lithiated anion.
-
-
Equilibration: Stir at -78°C for 30–60 minutes.
-
Warning: Do not let the temperature rise above -40°C, or the anion may dimerize or attack the ring.
-
-
Electrophile Addition: Add the electrophile (e.g., benzyl bromide, aldehyde) dropwise.
-
Quench: Stir for 1 hour at -78°C, then quench with saturated NH₄Cl solution while still cold.
References
-
National Toxicology Program. (1978). Bioassay of 3-(Chloromethyl)pyridine Hydrochloride for Possible Carcinogenicity. Technical Report Series No. 95. Link
-
Potęga, A. (2022).[4] Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms. Encyclopedia. Link
-
BenchChem. (2025).[1][2][5] Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride. Technical Guide. Link
-
RSC. (2016). Reactivity of electrophilic chlorine atoms due to σ-holes. Royal Society of Chemistry. Link
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
Sources
Technical Guide: X-ray Crystallography Analysis of Substituted Pyrimidine Structures
Executive Summary
This guide provides a technical framework for the structural elucidation of substituted pyrimidines, a "privileged scaffold" in medicinal chemistry (e.g., kinase inhibitors, nucleoside analogs).[1] While Nuclear Magnetic Resonance (NMR) is ubiquitous for solution-state analysis, Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard for defining absolute configuration, resolving tautomeric ambiguity, and mapping supramolecular interactions (hydrogen bonding,
Part 1: Strategic Comparison of Structural Analysis Methods
In drug development, the choice of analytical method dictates the fidelity of the structural model. For substituted pyrimidines, which often exhibit keto-enol or amino-imino tautomerism, the distinction between solution-state dynamics and solid-state energetic minima is vital.
Comparative Analysis: X-ray vs. NMR vs. MicroED
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | MicroED (Electron Diffraction) |
| Primary Output | 3D Electron Density Map ( | Chemical Shifts ( | Coulomb Potential Map |
| Resolution | Atomic (< 0.8 Å possible) | Functional Group Connectivity | Atomic (~1.0 Å) |
| Tautomer ID | Definitive (Direct H-atom location) | Inferential (Time-averaged) | Definitive (Charge dependent) |
| Sample State | Single Crystal (Solid) | Solution (Isotropic) | Nanocrystal (Solid) |
| Throughput | Medium (Crystallization bottleneck) | High (Automated) | Low (Specialized hardware) |
| Critical Utility | Binding Site Mapping: Defines H-bond donors/acceptors geometry for docking. | Solubility/Stability: Assesses behavior in physiological-like buffers. | Powder Analysis: When large crystals cannot be grown. |
Decision Logic for Pyrimidine Analysis
The following decision tree illustrates when to deploy SC-XRD versus alternative methods, specifically for pyrimidine derivatives prone to polymorphism or poor solubility.
Figure 1: Decision matrix for selecting the structural elucidation method based on sample physical state.
Part 2: Technical Deep Dive – Experimental Protocols
Substituted pyrimidines often suffer from poor solubility in standard organic solvents (e.g., ethanol, hexane) due to strong intermolecular hydrogen bonding (e.g., the
Protocol 1: Optimized Crystallization of Recalcitrant Pyrimidines
Objective: Obtain diffraction-quality single crystals (>0.1 mm) of a pyrimidine derivative soluble only in polar aprotic solvents (DMSO/DMF).
Reagents:
-
Solvent A (Good Solvent): Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Solvent B (Anti-Solvent): Dichloromethane (DCM), Diethyl Ether, or Water.
Workflow:
-
Dissolution: Dissolve 10-20 mg of the pyrimidine in the minimum volume of Solvent A (approx. 0.5–1.0 mL). Sonicate if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a narrow glass vial (Vial A) to remove nucleation sites (dust).
-
Vapor Diffusion Setup:
-
Place Vial A (uncapped) inside a larger jar (Vial B) containing 5–10 mL of Solvent B (Anti-solvent).
-
Note: Solvent B must be more volatile than Solvent A.
-
-
Equilibration: Seal Vial B tightly. Store at a constant temperature (20°C) in a vibration-free environment.
-
Observation: Monitor for 2–7 days. The volatile anti-solvent will diffuse into the pyrimidine solution, slowly increasing supersaturation and promoting high-quality crystal growth.[2]
Self-Validating Check: If precipitate forms immediately (amorphous), the diffusion rate is too high. Repeat using a less volatile anti-solvent or by covering Vial A with parafilm punctured with a single pinhole to slow diffusion.
Protocol 2: Data Collection & Refinement Strategy
Causality in Refinement: Pyrimidines are planar. This geometric constraint often leads to stacking faults or twinning in the crystal lattice.
-
Data Collection: Collect data at 100 K (Cryogenic) to minimize thermal motion (B-factors), which is critical for observing hydrogen atoms on heteroatoms (N-H vs. N:).
-
Resolution Target: Aim for < 0.80 Å resolution. This is the threshold required to freely refine Hydrogen atom positions rather than using a "riding model," which is essential for distinguishing tautomers.
-
Refinement (SHELXL/OLEX2):
-
Check for Planarity Restraints (FLAT) : Do not over-restrain. Real pyrimidine rings may show slight puckering if bulky substituents (e.g., morpholine, piperazine) are present.
-
Disorder Handling: If the substituent is flexible (e.g., an ethyl chain), model it with split occupancy (PART 1 / PART 2).
-
Part 3: Structural Insights & Data Interpretation[3]
Supramolecular Synthons in Pyrimidines
X-ray analysis allows the identification of robust supramolecular "synthons" that drive crystal packing. These interactions often mimic the binding mode of the drug to its biological target (e.g., kinase hinge region).
-
Homodimer
: A common motif where two pyrimidine rings pair via two N-H...N hydrogen bonds.[3] -
-
Stacking: Offset face-to-face stacking (distance ~3.4 Å) stabilizes the lattice.
Workflow: From Crystal to Structure[5][6]
Figure 2: Step-by-step workflow for solving the crystal structure of small molecule heterocycles.
Case Study: Resolving Tautomeric Ambiguity
Consider a 2-amino-4-hydroxy-pyrimidine derivative.
-
The Question: Does it exist as the 2-amino-4-hydroxy (enol) or 2-amino-4-oxo (keto) form?
-
NMR Limitation: In DMSO-d6, rapid proton exchange often blurs the signal, showing an averaged species.
-
X-ray Solution: The crystal structure reveals the C4-O bond length.
-
C-O (single bond): ~1.34 Å
Enol form. -
C=O (double bond): ~1.22 Å
Keto form. -
Result: Most 4-substituted pyrimidines crystallize in the oxo (keto) form, stabilized by intermolecular hydrogen bonds to the N3 position.
-
References
-
BenchChem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem Technical Library. Link
-
MDPI. Recurrent Supramolecular Patterns in a Series of Salts of Heterocyclic Polyamines. Crystals, 2024.[4][5] Link
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Structural Biology Guides. Link
-
RSC Publishing. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals.[6] Reaction Chemistry & Engineering, 2025.[6][7] Link
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure. Journal of Medicinal Chemistry, 2023.[6][7] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-2-chloromethyl-5-methyl-pyrimidine
Technical Safety & Handling Guide: 4-Chloro-2-(chloromethyl)-5-methylpyrimidine
CAS Number: 344248-26-6 Molecular Formula: C₆H₆Cl₂N₂ Molecular Weight: 177.03 g/mol Synonyms: 4-Chloro-2-chloromethyl-5-methylpyrimidine; Pyrimidine, 4-chloro-2-(chloromethyl)-5-methyl-[1]
Part 1: Emergency Response Snapshot
Immediate Action Required:
-
Skin Contact: Immediate, aggressive decontamination.[2] This compound contains a chloromethyl moiety, a potent alkylating agent and vesicant. Wash with soap and water for 15+ minutes.[2]
-
Eye Contact: Rinse immediately for 15 minutes.[2][3][4][5] Do not pause to remove contact lenses initially; rinse over them if necessary, then remove.[5]
-
Spill: Evacuate the immediate area. Do not attempt cleanup without full PPE (See Part 3).
GHS Hazard Classification (Conservative Assessment):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Serious Eye Damage: Category 1.[6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).
-
Reactivity: Moisture Sensitive (Hydrolyzes to release HCl).
Part 2: Hazard Analysis & Risk Assessment
Expert Insight (Structure-Activity Relationship): The extreme hazard of this compound stems from the 2-chloromethyl group. Unlike the aromatic chlorine at position 4 (which is relatively stable but nucleophilically displaceable), the benzylic-like chlorine on the methyl group is highly reactive.
-
Alkylating Potential: The chloromethyl group is a "soft" electrophile that can rapidly alkylate DNA and proteins. This makes it a potential mutagen and a severe skin sensitizer.
-
Lachrymator Effect: Similar chloromethyl-pyrimidines often exhibit lachrymatory properties (tear gas effect).
-
Hydrolysis Risk: Upon contact with atmospheric moisture, the chloromethyl group hydrolyzes to form the hydroxymethyl derivative and Hydrochloric Acid (HCl) gas, creating an inhalation hazard even without direct liquid contact.
Part 3: Personal Protective Equipment (PPE) Matrix
Selection Logic: Standard nitrile exam gloves are insufficient for prolonged handling of chloromethyl derivatives due to rapid permeation.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Primary) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Laminate (Silver Shield) | The outer layer provides physical resistance; the inner layer protects against permeation during doffing. Laminate is required for spills. |
| Respiratory | Fume Hood (Required) If outside hood: Full-face respirator with ABEK-P3 cartridges. | Prevents inhalation of HCl vapors and organic dusts. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are inadequate. The face shield protects the neck/chin from splashes which can cause severe chemical burns. |
| Body | Tyvek® Lab Coat (or equivalent) | Cotton lab coats can absorb and hold the chemical against the skin. Impervious aprons are recommended for synthesis scales >1g. |
PPE Selection Logic Flowchart
Figure 1: Decision matrix for selecting appropriate PPE based on operational scale and engineering controls.
Part 4: Operational Handling Protocol
1. Storage & Stability
-
Temperature: Store at -20°C . The compound is thermally sensitive.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture will degrade the product and pressurize the vial with HCl.
-
Container: Keep in a tightly sealed glass vial with a Teflon-lined cap. Secondary containment (plastic bin) is mandatory to capture leaks.
2. Weighing & Preparation
-
Location: Weighing must occur inside a chemical fume hood. Do not weigh on an open bench.
-
Technique: Use a disposable anti-static weighing boat.
-
Neutralization Prep: Have a beaker of 5% Sodium Bicarbonate (NaHCO₃) solution ready in the hood before opening the vial. This is your "neutralization station" for spatulas and wipes.
3. Reaction Setup
-
Solvent Choice: Avoid protic solvents (Alcohols, Water) unless hydrolysis is intended. Use anhydrous DCM, THF, or DMF.
-
Addition: Add the pyrimidine solution slowly to nucleophiles. The reaction is often exothermic.
Part 5: Decontamination & Disposal
Disposal Principle: Never dispose of the active chloromethyl pyrimidine directly into general organic waste. It must be chemically quenched first to prevent downstream reactions in the waste drum.
Quenching Protocol:
-
Dilute the waste material with an organic solvent (e.g., Acetone).
-
Slowly add 10% Aqueous Ammonium Hydroxide or 5% Sodium Bicarbonate .
-
Chemistry: The ammonia/base will displace the reactive chlorine or hydrolyze it, rendering the alkylating agent inert.
-
-
Allow to stir for 1 hour.
-
Check pH (should be >9).
-
Dispose of as Halogenated Organic Waste .
Spill Response & Disposal Workflow
Figure 2: Operational workflow for managing spills, emphasizing chemical neutralization prior to disposal.
References
-
Sigma-Aldrich. (n.d.).[7] 4-chloro-2-(chloromethyl)-5-methylpyrimidine (Product No.[1][8] ENAH99F47763).[7] Retrieved from
-
ChemicalBook. (2025).[3][9] 4-CHLORO-2-CHLOROMETHYL-5-METHYL-PYRIMIDINE Properties and CAS 344248-26-6.[1] Retrieved from
-
National Institutes of Health (PubChem). (n.d.). Compound Summary: Chloromethyl pyrimidine derivatives (Analogous Hazard Data). Retrieved from
-
BenchChem. (2025).[3] Safety Data Sheet: 2-(Chloromethyl)pyrimidine (Analogous Hazard Data). Retrieved from
Sources
- 1. chem960.com [chem960.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 47763 | Sigma-Aldrich [sigmaaldrich.com]
- 8. cn.chemcd.com [cn.chemcd.com]
- 9. 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
